1,4-Dimethylpiperazine-2,3-dione
説明
Structure
2D Structure
特性
IUPAC Name |
1,4-dimethylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHDWHAIVWDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314244 | |
| Record name | 1,4-dimethylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59417-06-0 | |
| Record name | 59417-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dimethylpiperazine-2,3-dione CAS number
An In-depth Technical Guide on 1,4-Dimethylpiperazine-2,3-dione
CAS Number: 59417-06-0
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and a member of the piperazine-dione class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its properties, synthesis, and applications as a scaffold for more complex molecules.
This compound is a derivative of the piperazine-2,3-dione scaffold. The piperazine ring in this molecule is known to adopt a half-chair conformation. In its crystalline form, the molecules are organized into sheets through weak C-H⋯O hydrogen bonds.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59417-06-0 | PubChem[3] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[3] |
| Molecular Weight | 142.16 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Boiling Point | 206.5°C at 760 mmHg | ChemNet[4] |
| Density | 1.169 g/cm³ | ChemNet[4] |
| Flash Point | 81.2°C | ChemNet[4] |
| Refractive Index | 1.491 | ChemNet[4] |
| XLogP3 (Computed) | -0.6 | PubChem[3] |
| Topological Polar Surface Area | 40.6 Ų | PubChem[3] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 143.08151 | 127.4 |
| [M+Na]⁺ | 165.06345 | 136.5 |
| [M-H]⁻ | 141.06695 | 128.6 |
| [M+NH₄]⁺ | 160.10805 | 146.8 |
| [M+K]⁺ | 181.03739 | 135.6 |
| Data sourced from PubChemLite, calculated using CCSbase. |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported in the literature, for instance by Haraguchi et al. in 2015, although detailed public-domain protocols for this specific molecule are scarce.[2] However, a general and representative protocol for the synthesis of N,N'-disubstituted piperazine-2,5-diones is well-established and can be adapted. This often involves the cyclization of N-protected dipeptides or related precursors.
Representative Experimental Protocol: Synthesis of a Piperazine-dione Scaffold
This protocol is a generalized representation for the synthesis of piperazine-dione derivatives and should be adapted and optimized for the specific synthesis of this compound.
Objective: To synthesize a piperazine-dione ring system.
Materials:
-
N-methylglycine (Sarcosine)
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification of N-methylglycine:
-
Suspend N-methylglycine in anhydrous methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
-
-
Dimerization and Cyclization:
-
Dissolve the N-methylglycine methyl ester hydrochloride in anhydrous dichloromethane.
-
Add triethylamine (2.5-3 equivalents) at 0°C to neutralize the hydrochloride and facilitate cyclization.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the formation of the cyclized product, 1,4-dimethylpiperazine-2,5-dione (a related isomer to the target compound, but illustrates the general cyclization).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure piperazine-dione product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Representative workflow for the synthesis of a piperazine-dione scaffold.
Applications in Medicinal Chemistry and Drug Development
While this compound itself is not widely reported as a biologically active agent, the piperazine-dione scaffold is considered a "privileged structure" in medicinal chemistry.[5] This means the core structure is frequently found in compounds with a wide range of biological activities, making it a valuable starting point for drug discovery programs.[6][7]
The reactivity of the piperazine-dione core, particularly at the nitrogen atoms and the carbon atoms adjacent to the carbonyls, allows for a variety of chemical modifications. This enables the creation of large libraries of derivatives for screening against various biological targets.
Table 3: Biological Activities of Piperazine-dione Derivatives
| Derivative Class | Biological Target/Activity | Example Application | Reference |
| Piperazine-2,3-dione Derivatives | KRAS G12C Inhibition | Anticancer Agents | Google Patents[8] |
| 1,4-Disubstituted Piperazine-2,5-diones | Antioxidant (via IL-6/Nrf2 loop) | Neuroprotective Agents | PMC[9] |
| Piperazine-2,5-diones with Indole Analogs | Anti-depressant, Anti-inflammatory, Analgesic | CNS Disorders | PubMed[10] |
| General Piperazine Derivatives | Antimicrobial, Antifungal, Antiviral | Infectious Diseases | ResearchGate[7] |
The general workflow for utilizing a privileged scaffold like this compound in a drug discovery context is illustrated below.
References
- 1. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]
- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Dimethylpiperazine-2,3-dione
This technical guide provides a comprehensive overview of 1,4-Dimethylpiperazine-2,3-dione, including its chemical identity, physicochemical properties, and available experimental data. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory submissions.
IUPAC Name: this compound[1][2][3]
Synonyms:
-
N,N'-Dimethyldiketopiperazine[5]
-
2,3-piperazinedione, 1,4-dimethyl-[5]
-
SALOR-INT L169811-1EA[1]
-
1,4-dimethylpyperazine-2,3-dione[4]
-
1,4-dimethyl-2,3-dioxopiperazine[4]
-
N,N-dimethyl-piperazine-2,3-dione[4]
CAS Number: 59417-06-0[1][2][5]
Molecular Formula: C₆H₁₀N₂O₂[1][2][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and environmental conditions.
| Property | Value | Source |
| Molecular Weight | 142.16 g/mol | [3] |
| Density | 1.169 g/cm³ | [5] |
| Boiling Point | 206.5 °C at 760 mmHg | [5] |
| Flash Point | 81.2 °C | [5] |
| Refractive Index | 1.491 | [5] |
| Topological Polar Surface Area | 40.6 Ų | [4] |
| XLogP3 | -0.6 | [4] |
| InChI | InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | [2] |
| InChIKey | WWBHDWHAIVWDMT-UHFFFAOYSA-N | [2] |
| SMILES | CN1CCN(C(=O)C1=O)C | [2] |
Experimental Protocols
Synthesis and Crystallization:
A documented method for the synthesis of this compound is reported by Haraguchi et al. (2015).[6][7] While the detailed step-by-step synthesis protocol is not provided in the search results, the literature points to this specific reference for the preparation of the compound.
For purification and crystal formation suitable for X-ray diffraction, a recrystallization process is described. The solid form of the compound is dissolved in dichloromethane, and subsequent recrystallization yields colorless plates.[6][7]
Structural Analysis:
The crystal structure of this compound reveals that the piperazine-2,3-dione ring adopts a half-chair conformation.[7][8] In its crystalline state, the molecules are linked by weak C—H···O hydrogen bonds, which form sheets along the (010) plane.[7][8]
Logical Relationships and Visualization
The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms and identifiers for this compound.
Caption: Relationship between the IUPAC name and its identifiers and synonyms.
Applications and Research Interest
This compound is a derivative of the piperazine-2,3-dione scaffold.[3] The piperazine ring is a significant structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules.[3][7] This structural motif is found in compounds with potential antifungal, antibacterial, antimalarial, and antitumor properties.[3][7] The compound serves as a valuable building block in organic synthesis and pharmaceutical research.[3] It is also listed with the National Cancer Institute (NCI) under the NSC number 281685.[3]
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 59417-06-0 [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 59417-06-0 [chemnet.com]
- 6. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,4-Dimethylpiperazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1,4-dimethylpiperazine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. This document synthesizes crystallographic data, spectroscopic information, and synthetic methodologies to offer a detailed understanding of this molecule's three-dimensional architecture and dynamic behavior. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Diagrams generated using Graphviz are provided to illustrate fundamental molecular features and experimental workflows.
Introduction
This compound belongs to the piperazinedione class of heterocyclic compounds, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The substituent pattern on the piperazine ring significantly influences the molecule's conformation, which in turn can affect its interaction with biological targets. A thorough understanding of the molecular structure and conformational dynamics of this compound is therefore crucial for its potential application in the development of novel therapeutic agents.
Molecular Structure
The molecular formula of this compound is C₆H₁₀N₂O₂. The core of the molecule is a six-membered piperazine ring with two methyl groups attached to the nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 3.
Solid-State Structure from X-ray Crystallography
The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1][2][3] In the crystalline state, the piperazine-2,3-dione ring adopts a half-chair conformation .[1][2][3] This conformation minimizes steric strain within the ring. The crystal structure reveals that the molecules are linked by weak C—H⋯O hydrogen bonds, forming sheets within the crystal lattice.[1][2][3]
Below is a summary of the crystallographic data obtained at 293 K.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3781 (6) |
| b (Å) | 8.0050 (6) |
| c (Å) | 12.1306 (8) |
| β (°) | 99.767 (7) |
| Volume (ų) | 706.07 (9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.337 |
Table 1: Crystallographic Data for this compound. [1]
Selected bond lengths and angles are presented in the following tables to provide a quantitative description of the molecular geometry.
| Bond | Length (Å) |
| C2-C3 | 1.543 (3) |
| C2-N1 | 1.464 (3) |
| C3-N4 | 1.462 (3) |
| C5-C6 | 1.517 (4) |
| C5-N4 | 1.458 (3) |
| C6-N1 | 1.459 (3) |
| N1-C1 | 1.463 (3) |
| N4-C4 | 1.462 (3) |
| C2=O1 | 1.218 (3) |
| C3=O2 | 1.219 (3) |
Table 2: Selected Bond Lengths of this compound.
| Angle | Degrees (°) |
| N1-C2-C3 | 111.0 (2) |
| N4-C3-C2 | 111.1 (2) |
| C6-N1-C2 | 117.8 (2) |
| C5-N4-C3 | 117.7 (2) |
| C2-N1-C1 | 118.0 (2) |
| C3-N4-C4 | 118.0 (2) |
| O1-C2-C3 | 123.0 (2) |
| O2-C3-C2 | 122.9 (2) |
| O1-C2-N1 | 126.0 (2) |
| O2-C3-N4 | 126.0 (2) |
Table 3: Selected Bond Angles of this compound.
Caption: Ball-and-stick representation of this compound.
Conformational Analysis in Solution
While the solid-state conformation is a static picture, the molecule is expected to be dynamic in solution. The conformational flexibility of piperazine derivatives in solution is a well-studied phenomenon, primarily investigated by dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For N-substituted piperazines, two main conformational processes are typically observed: ring inversion and restricted rotation around the amide C-N bonds.
Due to the presence of the two amide functionalities, restricted rotation around the N-C(O) bonds is expected, which can lead to the existence of different rotational isomers (rotamers). Furthermore, the piperazine ring itself can undergo inversion between different chair, boat, and twist-boat conformations.
References
In-Depth Technical Guide: Crystal Structure Analysis of 1,4-Dimethylpiperazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 1,4-Dimethylpiperazine-2,3-dione, a molecule of interest due to the broad biological activities of piperazine derivatives.[1][2] Piperazine-containing compounds have shown therapeutic potential in a variety of areas, including as antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor agents.[1][3] This document details the molecular geometry, crystal packing, and the experimental procedures used to determine its three-dimensional structure.
Molecular Structure and Conformation
The crystal structure of this compound (C₆H₁₀N₂O₂) reveals that the piperazine-2,3-dione ring adopts a half-chair conformation.[1][2][3][4] In this conformation, atoms C1 and C2 are displaced by 0.279 (3) Å and -0.342 (3) Å, respectively, from the plane formed by the other atoms of the ring.[1][3][4] The molecule exhibits approximate local C₂ symmetry around an axis that passes through the midpoints of the C1-C2 and C3-C4 bonds.[1][3][4]
Crystal Packing and Intermolecular Interactions
In the crystalline state, molecules of this compound are linked by weak C—H⋯O hydrogen bonds, forming sheets along the (010) plane.[1][2][3][4] Specifically, these interactions occur between C2—H2A⋯O1 and C5—H5C⋯O2.[1][3][4]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₆H₁₀N₂O₂ |
| Formula Weight | 142.16 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.3781 (6) Å |
| b | 9.5832 (7) Å |
| c | 12.1306 (8) Å |
| α | 90° |
| β | 99.767 (7)° |
| γ | 90° |
| Volume | 706.07 (9) ų |
| Z | 4 |
| Density (calculated) | 1.337 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| F(000) | 304 |
| Crystal Size | 0.37 x 0.32 x 0.29 mm |
| Theta range for data collection | 3.5 to 26.4° |
| Index ranges | -10≤h≤8, -12≤k≤12, -6≤l≤16 |
| Reflections collected | 2746 |
| Independent reflections | 1624 [R(int) = 0.016] |
| Completeness to theta = 25.242° | 100.0 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1624 / 0 / 93 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I>2sigma(I)] | R1 = 0.063, wR2 = 0.181 |
| R indices (all data) | R1 = 0.086, wR2 = 0.201 |
| Largest diff. peak and hole | 0.45 and -0.21 e.Å⁻³ |
Data sourced from reference[2].
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |
| C2—H2A⋯O2ⁱ | 0.97 | 2.49 | 3.419 (3) | 161 |
| C5—H5C⋯O2ⁱⁱ | 0.96 | 2.54 | 3.481 (3) | 168 |
Symmetry codes: (i) x-1/2, -y+1/2, z-1/2; (ii) x+1/2, -y+1/2, z-1/2. Data sourced from reference[3].
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound was carried out following established literature methods.[1][4] The detailed protocol is as follows:
-
Synthesis: The target compound was prepared according to the method described by Haraguchi et al. (2015).
-
Purification and Crystallization: The crude solid product was recrystallized from a dichloromethane solution.
-
Crystal Formation: Slow evaporation of the solvent yielded colorless plate-like crystals suitable for X-ray diffraction analysis.[1][3][4]
X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Data Collection: A suitable crystal was mounted on an Agilent Xcalibur, Atlas, Gemini diffractometer.[2] Data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[2]
-
Structure Solution and Refinement: The structure was solved and refined using programs such as SHELXL2018/3 and PLATON.[2] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2][3][4]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and structural determination of this compound.
References
physical and chemical properties of 1,4-Dimethylpiperazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 1,4-Dimethylpiperazine-2,3-dione. The information is curated for professionals in research and drug development, with a focus on data clarity and methodological detail.
Core Properties of this compound
This compound, with the CAS number 59417-06-0, is a derivative of piperazine.[1][2] Its core structure consists of a six-membered piperazine ring with methyl groups attached to both nitrogen atoms and two ketone groups at the 2 and 3 positions.[1][2] The molecular formula for this compound is C6H10N2O2.[1][3]
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H10N2O2 | [1][3] |
| Molecular Weight | 142.16 g/mol | [1][2][4] |
| CAS Number | 59417-06-0 | [1][2] |
| Density | 1.169 g/cm³ | [1] |
| Boiling Point | 206.5°C at 760 mmHg | [1] |
| Flash Point | 81.2°C | [1] |
| Refractive Index | 1.491 | [1] |
| Vapor Pressure | 0.237 mmHg at 25°C | [1] |
| XLogP3 | -1.20740 | [4] |
| Topological Polar Surface Area | 40.6 Ų | [2][4] |
| InChIKey | WWBHDWHAIVWDMT-UHFFFAOYSA-N | [2] |
| SMILES | CN1CCN(C(=O)C1=O)C | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols relevant to the synthesis and analysis of this compound.
Synthesis and Purification Workflow
The synthesis of this compound can be achieved through established literature methods.[5] A common purification technique involves recrystallization.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Methodologies:
-
Synthesis: The synthesis of the title compound is reported to follow the literature method described by Haraguchi et al. in 2015.[5][6] Researchers should refer to this publication for specific reagents, reaction conditions, and stoichiometry.
-
Purification by Recrystallization: The crude solid product can be purified by recrystallization from a dichloromethane solution. This process yields colorless plates of this compound that are suitable for X-ray diffraction analysis.[5][7]
Structural and Biological Insights
Crystal Structure
X-ray diffraction studies have revealed that the piperazine-2,3-dione ring of the molecule adopts a half-chair conformation.[5][6] In its crystalline form, the molecules are linked by weak C—H⋯O hydrogen bonds, forming sheets along the (010) plane.[5][6]
Potential Biological Activity of Piperazine Derivatives
Piperazine and its derivatives are known to exhibit a wide range of biological activities and are found in molecules with antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor properties.[6][7] Specifically, piperazine-2,3-dione derivatives have been investigated as potential anthelmintic agents and as inhibitors for challenging drug targets like KRAS G12C.[8][9]
The diagram below illustrates a generalized signaling pathway and the potential role of a piperazine-based compound as an inhibitor.
Caption: Potential inhibitory action of a piperazine derivative on a signaling protein.
Safety and Handling
Based on GHS classifications for this compound, the compound may cause an allergic skin reaction and serious eye irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[10][11]
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data and methodologies aim to support further discovery and innovation in the fields of chemistry and drug development.
References
- 1. This compound | 59417-06-0 [chemnet.com]
- 2. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 59417-06-0 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Profile of 1,4-Dimethylpiperazine-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dimethylpiperazine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. This document details available mass spectrometry data and provides an analysis of expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Methodologies for key spectroscopic experiments are also outlined to support researchers in their analytical endeavors.
Introduction
This compound belongs to the piperazine class of compounds, which are integral scaffolds in a wide array of therapeutic agents.[1] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules. This guide collates the available spectroscopic information and provides a framework for its analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀N₂O₂), the predicted mass spectrometry data provides valuable information for its identification.
Data Presentation
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for identifying the compound in different mass spectrometry experiments.
| Adduct | Predicted m/z |
| [M+H]⁺ | 143.08151 |
| [M+Na]⁺ | 165.06345 |
| [M-H]⁻ | 141.06695 |
| [M+NH₄]⁺ | 160.10805 |
| [M+K]⁺ | 181.03739 |
| [M+H-H₂O]⁺ | 125.07149 |
| [M+HCOO]⁻ | 187.07243 |
| [M+CH₃COO]⁻ | 201.08808 |
| [M+Na-2H]⁻ | 163.04890 |
| [M]⁺ | 142.07368 |
| [M]⁻ | 142.07478 |
Data sourced from predicted values.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A general protocol for the analysis of a small organic molecule like this compound using ESI-MS is as follows:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The solution should be filtered to remove any particulate matter.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer.
-
Infusion: The sample solution is introduced into the ion source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to nebulize into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Both positive and negative ion modes can be used to observe different adducts as listed in the data table.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the N-methyl protons and the methylene protons of the piperazine ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 2.8 - 3.2 | Singlet | 6H |
| Ring CH₂ | 3.0 - 3.5 | Multiplet | 4H |
Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Expected ¹³C NMR Data
The ¹³C NMR spectrum is expected to show three distinct signals for the N-methyl carbons, the methylene carbons, and the carbonyl carbons.
| Carbon | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 45 |
| Ring CH₂ | 45 - 55 |
| C=O | 165 - 175 |
Note: These are estimated chemical shift ranges.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
¹H NMR Acquisition:
-
Place the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not detailed in the provided search results, though a vapor phase IR spectrum is mentioned as being available.[2] Based on the molecular structure, the following table outlines the expected characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Amide) | 1650 - 1690 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Note: These are typical absorption ranges for the specified functional groups.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.
-
Data Analysis: The resulting spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility of 1,4-Dimethylpiperazine-2,3-dione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethylpiperazine-2,3-dione. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile based on the molecule's physicochemical properties and structural analogs. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data for their specific applications.
Introduction
This compound (CAS 59417-06-0) is a derivative of the piperazine-2,3-dione scaffold, a structure of significant interest in medicinal chemistry.[1] The piperazine ring is a well-established "privileged scaffold" due to its valuable physicochemical properties, including basicity and conformational flexibility.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, pharmaceutical formulation, and drug delivery systems. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.
Physicochemical Properties of this compound
The solubility of a compound is governed by its physical and chemical properties. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 142.16 g/mol | [2][3] |
| Density | 1.169 g/cm³ | [2] |
| Boiling Point | 206.5 °C | [2] |
| Flash Point | 81.2 °C | [2] |
| Computed XLogP3 | -0.6 | [3] |
| Topological Polar Surface Area | 40.6 Ų | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Predicted Qualitative Solubility Profile
A qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the compound's molecular structure. This compound is a cyclic diamide with two tertiary amine nitrogen atoms and two carbonyl groups. The presence of polar carbonyl groups and the overall compact structure suggest a degree of polarity. The computed XLogP3 value of -0.6 indicates that the compound is relatively hydrophilic.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar amide groups of this compound. Amides are often soluble in polar aprotic solvents, and it is anticipated that the title compound will exhibit good solubility in this class of solvents.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's significant polarity, it is expected to have low solubility in nonpolar solvents. The hydrophobic alkyl groups are small and do not significantly outweigh the polar functionalities.
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
This section details a standardized procedure for the accurate determination of the solubility of this compound in various organic solvents. The isothermal equilibrium (or shake-flask) method is a reliable technique for this purpose.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with tight-fitting caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using the selected analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached, ensuring saturation.
-
Accurately add a known mass or volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments can determine the minimum time required.
-
-
Phase Separation:
-
After equilibration, stop the agitation and let the vials stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.
-
Accurately weigh the filtered saturated solution.
-
Perform a precise dilution of the filtered saturated solution with the pure solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted sample using the previously calibrated analytical instrument to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as grams of solute per 100 g of solvent (mass fraction) or moles of solute per liter of solution (molarity).
-
Data Presentation
Quantitative solubility data obtained from the experimental protocol should be recorded in a structured format for clarity and comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |
| e.g., Ethanol | 25.0 | Record Value | Record Value | HPLC-UV |
| e.g., Acetone | 25.0 | Record Value | Record Value | HPLC-UV |
| e.g., Toluene | 25.0 | Record Value | Record Value | HPLC-UV |
| e.g., Dichloromethane | 25.0 | Record Value | Record Value | HPLC-UV |
Conclusion
While specific published data on the solubility of this compound is scarce, its molecular structure and physicochemical properties suggest moderate to high solubility in polar organic solvents and low solubility in nonpolar solvents. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a robust and reliable protocol. The information presented here serves as a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection and facilitating further research and development.
References
- 1. This compound|CAS 59417-06-0 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
The 1,4-Dimethylpiperazine-2,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-dimethylpiperazine-2,3-dione core, a derivative of the well-regarded piperazine-2,3-dione scaffold, represents a significant and underexplored area in medicinal chemistry. As a class of diketopiperazines, these structures are recognized as "privileged scaffolds" due to their prevalence in biologically active natural products and their ability to interact with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, known biological activities of related structures, and potential applications in drug discovery.
Chemical and Physical Properties
The core structure of this compound (C6H10N2O2) features a six-membered piperazine ring with two carbonyl groups at the 2 and 3 positions and methyl groups attached to both nitrogen atoms.[3] This substitution pattern influences the molecule's conformation, which is typically a half-chair, and its physicochemical properties.[4]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 59417-06-0 |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 40.6 Ų |
Synthesis of the this compound Scaffold
A general workflow for the synthesis of such scaffolds is depicted below:
Medicinal Chemistry Applications and Biological Activity
The broader class of piperazine-containing compounds exhibits a wide array of pharmacological activities, including antifungal, antibacterial, antimalarial, and antitumor effects.[4] While specific quantitative biological data for derivatives of this compound are limited in publicly accessible literature, studies on related piperazine-dione scaffolds provide valuable insights into their potential as therapeutic agents.
Antitumor Activity
Research into piperazinyl amidrazone derivatives has demonstrated their potential as antitumor agents. The following table summarizes the 50% growth inhibition (GI50) values for two such compounds against a panel of cancer cell lines.
Table 2: Antitumor Activity of Piperazinyl Amidrazone Derivatives [5]
| Compound | Cancer Type | Mean GI50 (µM) |
| 1-(4-methylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] | Leukemia | 4.73 |
| Non-Small Cell Lung | 4.76 | |
| CNS | 4.77 | |
| Breast | 4.91 | |
| Prostate | 4.88 | |
| Ovarian | 4.87 | |
| 1-(4-ethylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] | CNS | 4.68 |
| Melanoma | 5.06 | |
| Renal | 5.06 |
It is important to note that these compounds, while containing a piperazine moiety, are not direct derivatives of the this compound scaffold. However, this data suggests that the piperazine ring can be a key component in the design of effective anticancer agents.[5]
Other Pharmacological Activities
The piperazine nucleus is a cornerstone in the development of various therapeutic agents. Its derivatives have been investigated for a range of activities, including:
-
Anthelmintic: Piperazine and its salts are known to paralyze parasites by acting as agonists at inhibitory GABA receptors, leading to their expulsion from the host.[6]
-
Antiplatelet: Certain N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have shown potential as alpha 2B-adrenergic receptor antagonists, inhibiting platelet aggregation. One of the most potent compounds demonstrated IC50 values of 26.9 µM (collagen-induced) and 20.5 µM (ADP/adrenaline-induced).[7]
-
Central Nervous System Activity: The piperazine scaffold is present in numerous drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of a related piperazine-2,5-dione scaffold and a common biological assay.
Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives
A general procedure for the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives, which can be adapted, involves the following steps:
-
Intermediate Synthesis: A solution of an appropriate aniline in a suitable solvent (e.g., ethanol/water) is treated with ethyl chloroacetate and sodium bicarbonate. The mixture is heated under reflux, and the resulting intermediate is isolated.
-
Cyclization: The intermediate is then heated with a second amine in a solvent like ethanol to yield the 1,4-disubstituted piperazine-2,5-dione.
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of piperazine-dione derivatives.
In Vitro Antitumor Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.
Signaling Pathways
While specific signaling pathways for derivatives of this compound have not been extensively elucidated, studies on related diketopiperazine structures have implicated several key pathways in their mechanism of action. For instance, certain piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects through the IL-6/Nrf2 positive-feedback loop.
The following diagram illustrates a simplified representation of a potential signaling pathway that could be modulated by piperazine-dione derivatives.
References
- 1. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
discovery and history of 1,4-Dimethylpiperazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dimethylpiperazine-2,3-dione, a derivative of the piperazine-2,3-dione scaffold, is a molecule of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its discovery, history, synthesis, and physicochemical properties. While specific biological data for this compound is limited in publicly accessible literature, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities, including antifungal, antibacterial, antimalarial, and antitumor properties.[1] This guide consolidates available quantitative data, outlines relevant experimental protocols for related compounds, and presents logical workflows and structural information through diagrams.
Introduction
Piperazine and its derivatives are foundational scaffolds in the development of therapeutic agents. The rigid, six-membered ring containing two nitrogen atoms provides a versatile platform for structural modification, leading to a diverse array of biological activities. This compound (CAS No: 59417-06-0) is a specific iteration of this scaffold, featuring methyl groups on both nitrogen atoms and two adjacent carbonyl groups.[2] Its structure lends itself to further chemical modification, making it a valuable building block in synthetic chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| CAS Number | 59417-06-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Density | 1.169 g/cm³ | [3] |
| Boiling Point | 206.5 °C at 760 mmHg | [3] |
| Flash Point | 81.2 °C | [3] |
| Refractive Index | 1.491 | [3] |
| LogP | -1.20740 | [3] |
| Topological Polar Surface Area | 40.62 Ų | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
The synthesis of this compound has been referenced in the literature, often citing a method by Haraguchi et al. (2015). While the full, detailed experimental protocol from this specific publication could not be retrieved during the literature search for this guide, a general understanding of the synthesis of related piperazine-diones can be established from other studies. These methods typically involve the cyclization of N-substituted amino acid derivatives or the dimerization of α-haloacetamides.
General Synthetic Approach for 1,4-Disubstituted Piperazine-2,5-diones (Illustrative)
A common route to the isomeric 1,4-disubstituted piperazine-2,5-diones involves the dimerization of N-substituted α-haloacetamides. This approach provides a conceptual basis for the synthesis of the 2,3-dione isomer.
Experimental Protocol (Conceptual)
-
Preparation of N-methyl-α-chloroacetamide: Chloroacetyl chloride is reacted with methylamine in an appropriate solvent (e.g., dichloromethane) under basic conditions to yield N-methyl-α-chloroacetamide.
-
Dimerization: The N-methyl-α-chloroacetamide is then subjected to a base-mediated dimerization. A strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) can be used to facilitate the intramolecular cyclization of two molecules, leading to the formation of the 1,4-dimethylpiperazine-2,5-dione ring.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure 1,4-disubstituted piperazine-dione.
Note: This is a generalized protocol for a related isomer and the precise conditions for the synthesis of this compound may differ.
Biological Activity and Potential Applications
While specific studies detailing the biological activity of this compound are scarce, the broader class of piperazine derivatives has been extensively investigated and shown to possess a wide range of pharmacological effects. These include:
-
Anthelmintic Activity: Piperazine and its derivatives are well-known for their effectiveness against parasitic worms. They act by paralyzing the parasites, allowing them to be expelled from the host's body. The mechanism is thought to involve the modulation of GABA receptors in the parasites.
-
Anticancer Activity: Various piperazine-containing compounds have demonstrated potential as antitumor agents, targeting cancers of the colon, prostate, breast, lung, and leukemia.[1] A recent patent has also disclosed novel piperazine-2,3-dione derivatives as KRAS G12C inhibitors for cancer treatment.[4]
-
Antimicrobial and Antifungal Activity: The piperazine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[1]
-
Central Nervous System (CNS) Activity: Derivatives of piperazine have been developed as antipsychotics, antidepressants, and anticonvulsants.[5]
Given the established bioactivity of the piperazine scaffold, this compound represents a compound of interest for further pharmacological screening and drug development. Its inclusion in the NCI database suggests it has been considered for anticancer screening.[1]
Conclusion
This compound is a synthetically accessible small molecule with a well-defined chemical structure. While its specific biological activities and historical discovery are not extensively documented, its structural relationship to the pharmacologically privileged piperazine class of compounds makes it a molecule of significant interest for further research. The provided physicochemical data and conceptual synthetic protocols offer a foundation for researchers and drug development professionals to explore the potential of this and related compounds in various therapeutic areas. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. This compound|CAS 59417-06-0 [benchchem.com]
- 2. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 1,4-Dimethylpiperazine-2,3-dione from N,N'-dimethylethylenediamine
Application Notes: Synthesis of 1,4-Dimethylpiperazine-2,3-dione
Introduction
The piperazine-2,3-dione scaffold is a significant "privileged structure" in medicinal chemistry, recognized for its presence in molecules with a wide array of pharmacological activities.[1] Derivatives of this scaffold are integral to research in therapeutic areas including antifungal, antibacterial, antimalarial, and antitumor applications for various cancers.[1][2][3] this compound (CAS: 59417-06-0) is a key derivative of this scaffold, serving as a valuable building block in organic synthesis and pharmaceutical research.[1] This document provides a detailed protocol for the synthesis of this compound via the cyclocondensation of N,N'-dimethylethylenediamine with diethyl oxalate.
Principle of the Method
The synthesis is achieved through a direct and commonly cited method: a condensation reaction between the secondary diamine, N,N'-dimethylethylenediamine, and an oxalic acid diester, specifically diethyl oxalate.[1] This reaction forms the cyclic diamide, this compound, by eliminating two molecules of ethanol. The reaction is typically performed under reflux in a suitable solvent to facilitate the cyclization and removal of the ethanol byproduct.
Experimental Protocol
1. Materials and Reagents
Proper safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, should be observed throughout the procedure. The starting material N,N'-dimethylethylenediamine is corrosive and flammable, and diethyl oxalate is harmful.[4]
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| N,N'-Dimethylethylenediamine | 110-70-3 | 88.15 | 8.82 g (100 mmol) | Purity ≥98% |
| Diethyl Oxalate | 95-92-1 | 146.14 | 14.61 g (100 mmol) | Purity ≥99% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 250 mL | Reagent grade, solvent |
| Dichloromethane | 75-09-2 | 84.93 | As needed | For recrystallization |
| Round-bottom flask | N/A | N/A | 500 mL | Equipped with a magnetic stir bar |
| Reflux Condenser | N/A | N/A | 1 unit | |
| Heating Mantle | N/A | N/A | 1 unit | |
| Buchner Funnel & Flask | N/A | N/A | 1 set | For vacuum filtration |
| Filter Paper | N/A | N/A | As needed |
2. Reaction Workflow
The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.
References
Synthesis of 1,4-Dimethylpiperazine-2,3-dione: An Essential Building Block for Pharmaceutical Research
For Immediate Release
[City, State] – [Date] – This application note details a comprehensive experimental protocol for the synthesis of 1,4-Dimethylpiperazine-2,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document provides researchers, scientists, and professionals in the field with a step-by-step methodology, characterization data, and a clear visualization of the synthetic workflow. The piperazine-2,3-dione scaffold is a privileged structure found in a variety of biologically active molecules with potential therapeutic applications, including antifungal, antibacterial, antimalarial, and antitumor agents.[1][2]
Summary of Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in further synthetic endeavors.
| Property | Value | Reference |
| CAS Number | 59417-06-0 | [3][4] |
| Molecular Formula | C₆H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 142.16 g/mol | [3] |
| Boiling Point | 206.5 °C at 760 mmHg | [4] |
| Density | 1.169 g/cm³ | [4] |
| Flash Point | 81.2 °C | [3][4] |
| Refractive Index | 1.491 | [3][4] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established cyclocondensation reaction between a 1,2-diamine and an oxalate ester. In this case, N,N'-dimethylethylenediamine reacts with diethyl oxalate to form the desired piperazine-2,3-dione ring system.
Materials:
-
N,N'-Dimethylethylenediamine (≥98%)
-
Diethyl oxalate (≥99%)
-
Ethanol (anhydrous)
-
Dioxane (anhydrous)
-
Sodium metal (for preparation of sodium ethoxide, or commercial sodium ethoxide)
-
Dichloromethane (for recrystallization)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is flushed with argon or nitrogen to ensure an inert atmosphere.
-
Addition of Reagents: Add diethyl oxalate (14.6 g, 0.1 mol) and 100 mL of anhydrous ethanol to the flask. Stir the mixture until the diethyl oxalate has completely dissolved.
-
Initiation of Reaction: Slowly add a solution of N,N'-dimethylethylenediamine (8.8 g, 0.1 mol) in 50 mL of anhydrous ethanol to the stirred solution of diethyl oxalate at room temperature using the dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as dichloromethane or dioxane to yield colorless crystals.[1]
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Characterization Method | Expected Results |
| Appearance | Colorless crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.0-3.2 (s, 6H, 2 x N-CH₃), ~3.4-3.6 (t, 4H, -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~35-40 (N-CH₃), ~45-50 (-CH₂-CH₂-), ~160-165 (C=O) |
| Mass Spectrometry (ESI-MS) | m/z: 143.08 [M+H]⁺, 165.06 [M+Na]⁺ |
Note: The NMR chemical shifts are predicted values based on the structure and data from similar compounds. Actual experimental values should be determined.
Synthetic Workflow and Logic Diagrams
To visually represent the experimental process and the chemical transformation, the following diagrams have been generated using the DOT language.
Safety Precautions
Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Diethyl oxalate is toxic and an irritant; avoid inhalation and contact with skin.
This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis and characterization of this compound, facilitating its use in the development of novel therapeutic agents.
References
Application Notes and Protocols: Cyclization Reaction for 1,4-Dimethylpiperazine-2,3-dione Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dimethylpiperazine-2,3-dione (CAS No: 59417-06-0) is a heterocyclic compound featuring a piperazine-2,3-dione scaffold.[1] This core structure is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] Derivatives of piperazine have demonstrated potential as antifungal, antibacterial, antimalarial, and antitumor agents.[1][2][3] this compound, with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol , serves as a crucial building block for synthesizing more complex molecules in pharmaceutical research and development.[1][4] In its crystalline form, the piperazine ring adopts a half-chair conformation.[3][5][6]
The primary and most direct synthetic route to this compound is the cyclocondensation reaction between a secondary diamine, N,N'-dimethylethylenediamine, and an oxalic acid derivative, typically a diester like diethyl oxalate.[1] This document provides a detailed protocol for this cyclization reaction, summarizes the reaction parameters, and includes workflow visualizations.
Synthetic Pathway and Mechanism
The synthesis involves a double nucleophilic acyl substitution. The secondary amine groups of N,N'-dimethylethylenediamine attack the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of two molecules of ethanol to form the stable six-membered cyclic diamide ring. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Cyclocondensation
This protocol details the synthesis of this compound from N,N'-dimethylethylenediamine and diethyl oxalate.
3.1 Materials and Reagents
-
N,N'-Dimethylethylenediamine (C₄H₁₂N₂)
-
Diethyl oxalate (C₆H₁₀O₄)
-
Ethanol (or Toluene), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
3.2 Detailed Procedure
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel.
-
Reagent Addition: Dissolve N,N'-dimethylethylenediamine (1.0 eq) in anhydrous ethanol (100 mL) in the flask. Add diethyl oxalate (1.0 eq) to the dropping funnel.
-
Reaction Execution: Add the diethyl oxalate dropwise to the stirred solution of the diamine over 30 minutes at room temperature.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which may be a solid or a viscous oil.
-
-
Purification:
-
Dissolve the crude solid in a minimum amount of hot dichloromethane.[2][5][6]
-
Allow the solution to cool slowly to room temperature and then place it in a 4 °C refrigerator to facilitate crystallization.
-
Collect the resulting colorless plate-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold dichloromethane and dry them under vacuum.
-
Data Presentation: Reaction Conditions
While specific yield data under varied conditions is not extensively published, the following table summarizes the key parameters for the established synthetic pathway.[1]
| Parameter | Condition | Purpose / Notes |
| Reactant 1 | N,N'-Dimethylethylenediamine | Provides the diamine backbone. |
| Reactant 2 | Diethyl Oxalate | Provides the dicarbonyl moiety. |
| Stoichiometry | 1:1 molar ratio | Ensures complete reaction of the limiting reagent. |
| Solvent | Ethanol or Toluene | Ethanol is a common choice; Toluene can be used for azeotropic removal of the ethanol byproduct. |
| Temperature | Reflux | Provides the necessary activation energy and helps drive off the ethanol byproduct. |
| Reaction Time | 12-24 hours | Typical duration for condensation reactions to proceed to completion. |
| Purification | Recrystallization | Dichloromethane is a documented solvent for obtaining pure, colorless crystals.[2][5][6] |
Visualizations
Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.
Safety and Handling
This compound may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
References
- 1. This compound|CAS 59417-06-0 [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols: Utilizing 1,4-Dimethylpiperazine-2,3-dione for the Synthesis of Novel KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, when mutated, is a driver in numerous human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target. However, the recent development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully incorporated into various therapeutic agents, including potent KRAS inhibitors. This document provides detailed application notes and protocols for the prospective use of 1,4-Dimethylpiperazine-2,3-dione as a starting material for the synthesis of novel KRAS inhibitors. While direct synthesis pathways from this specific starting material are still emerging, this guide offers a scientifically grounded, hypothetical approach based on established synthetic methodologies for related compounds.
A recent patent has disclosed novel piperazine-2,3-dione derivatives for the preparation of KRAS G12C inhibitors, highlighting the potential of this chemical core.[1] This document will focus on a proposed synthetic route to a key intermediate derived from this compound, which can then be incorporated into a KRAS inhibitor scaffold analogous to known inhibitors like Adagrasib (MRTX849).
KRAS Signaling Pathway
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] In its active state, KRAS triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis. The KRAS G12C mutation introduces a cysteine residue that can be covalently targeted by specific inhibitors, locking the protein in its inactive state.
Caption: A diagram of the KRAS signaling pathway.
Proposed Synthetic Workflow
The following workflow outlines a proposed synthetic route starting from this compound to a functionalized piperazine intermediate that can be used in the synthesis of KRAS inhibitors. This is a conceptual pathway based on known organic reactions and the synthesis of similar molecules.
Caption: Proposed workflow for synthesizing a KRAS inhibitor intermediate.
Experimental Protocols
The following protocols are hypothetical and based on established chemical transformations. Researchers should adapt and optimize these procedures based on their specific target molecules and laboratory conditions.
Protocol 1: Reduction of this compound to 1,4-Dimethylpiperazine
Objective: To reduce the diketone to the corresponding diamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,4-dimethylpiperazine.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Mono-N-demethylation of 1,4-Dimethylpiperazine
Objective: To selectively remove one methyl group to provide a secondary amine for further functionalization.
Materials:
-
1,4-Dimethylpiperazine
-
Vinyl chloroformate or a similar demethylating agent
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in methanol
-
Sodium bicarbonate (NaHCO₃)
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-dimethylpiperazine (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add vinyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude carbamate intermediate.
-
Dissolve the crude carbamate in methanol and add a solution of HCl in methanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Neutralize the resulting salt with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 1-methylpiperazine.
Protocol 3: Coupling of 1-Methylpiperazine to a KRAS Inhibitor Scaffold
Objective: To couple the functionalized piperazine with a core structure of a KRAS inhibitor, exemplified by a step in the synthesis of Adagrasib. This protocol is adapted from the known synthesis of Adagrasib.[5][6][7][8]
Materials:
-
1-Methylpiperazine
-
A suitable electrophilic KRAS inhibitor core (e.g., a chloro- or fluoro-substituted heterocyclic system)
-
A suitable base (e.g., diisopropylethylamine - DIPEA or potassium carbonate - K₂CO₃)
-
A suitable solvent (e.g., dimethyl sulfoxide - DMSO or N,N-dimethylformamide - DMF)
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, dissolve the electrophilic KRAS inhibitor core (1.0 equivalent) in the chosen solvent.
-
Add the base (2.0-3.0 equivalents) to the solution.
-
Add 1-methylpiperazine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired KRAS inhibitor precursor.
Data Presentation
The following tables summarize the biological activity of representative KRAS G12C inhibitors containing a piperazine moiety.
Table 1: In Vitro Potency of Piperazine-Containing KRAS G12C Inhibitors
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| Adagrasib (MRTX849) | KRAS G12C | Cell-based p-ERK inhibition | 120 - 150 | [1] |
| JDQ443 | KRAS G12C | Cell proliferation | Data not specified in provided abstracts | [9][10][11][12][13] |
Table 2: Clinical Efficacy of Adagrasib (MRTX849) in NSCLC Patients with KRAS G12C Mutation
| Clinical Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase 1/2 (KRYSTAL-1) | 43% | 80% | [1] |
Conclusion
While the direct synthesis of KRAS inhibitors from this compound is a novel area of exploration, the protocols and workflow presented here provide a rational and feasible approach for researchers in the field of drug discovery. By leveraging established synthetic methodologies for piperazine functionalization and coupling, it is plausible to utilize this compound as a versatile starting material for the generation of new chemical entities targeting KRAS. The continued interest in piperazine-2,3-dione derivatives for KRAS inhibitor synthesis, as evidenced by recent patent literature, underscores the potential of this chemical scaffold in developing next-generation cancer therapeutics. Further research and optimization of these proposed synthetic routes are warranted to fully explore the utility of this compound in the fight against KRAS-driven cancers.
References
- 1. medkoo.com [medkoo.com]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Anthelmintic Agents from 1,4-Dimethylpiperazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potential anthelmintic agents derived from 1,4-dimethylpiperazine-2,3-dione. While direct synthesis of anthelmintics from this specific starting material is not extensively documented, this protocol outlines a plausible synthetic strategy based on established chemical reactions and highlights the anthelmintic potential of the resulting compound class.
Introduction
Helminth infections remain a significant global health concern, affecting a substantial portion of the world's population, particularly in developing countries. The emergence of resistance to existing anthelmintic drugs necessitates the discovery and development of new chemical entities with novel mechanisms of action. The piperazine scaffold is a well-established pharmacophore in anthelmintic drug discovery, with piperazine citrate being a widely used therapeutic.[1] The piperazine-2,3-dione moiety has been identified as a promising structural motif for the development of new anthelmintic agents. This document details a proposed synthetic route for a novel class of potential anthelmintics by functionalizing this compound via the Mannich reaction to couple it with a benzimidazole moiety, another critical pharmacophore in anthelmintic drugs like albendazole and mebendazole.
Proposed Synthetic Pathway
The proposed synthesis involves a Mannich-type reaction, a three-component condensation, to introduce a benzimidazolemethyl group onto the piperazine-2,3-dione core. The acidic α-protons on the carbon atoms adjacent to the carbonyl groups in this compound can react with an iminium ion generated in situ from formaldehyde and a secondary amine (in this case, the benzimidazole nitrogen).
References
Application Notes and Protocols: Preparation and Evaluation of Novel Antioxidant Derivatives from 1,4-Dimethylpiperazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key contributor to the pathogenesis of numerous diseases, driving the demand for novel antioxidant compounds. This document outlines a proposed research program for the synthesis and evaluation of novel antioxidant derivatives based on the 1,4-dimethylpiperazine-2,3-dione scaffold. While direct literature on antioxidant derivatives of this specific molecule is not currently available, we propose a synthetic strategy to introduce functionalities known to confer antioxidant activity. These application notes provide detailed, albeit hypothetical, protocols for the synthesis of these derivatives and the subsequent evaluation of their antioxidant potential using established in vitro assays. The presented methodologies are intended to serve as a comprehensive guide for researchers venturing into the development of new antioxidant agents based on this heterocyclic core.
Introduction
Piperazine-2,3-diones are a class of cyclic diamides that have garnered interest in medicinal chemistry due to their diverse biological activities.[1][2] The rigid backbone of the piperazinedione ring system provides a valuable scaffold for the spatial arrangement of various pharmacophores. While research has been conducted on the antioxidant properties of 1,4-disubstituted piperazine-2,5-diones, the potential of this compound as a core for developing antioxidants remains unexplored.[3] This document presents a hypothetical framework for the design, synthesis, and antioxidant evaluation of novel derivatives of this compound. The proposed strategy involves the introduction of phenolic moieties, which are well-established antioxidant pharmacophores, onto the piperazinedione ring.
Proposed Synthesis of Antioxidant Derivatives
The synthetic approach to novel antioxidant derivatives of this compound is conceptualized to proceed through a key intermediate, 5-bromo-1,4-dimethylpiperazine-2,3-dione. This intermediate can then be subjected to cross-coupling reactions to introduce various antioxidant functionalities.
Synthesis of this compound (1)
The starting material, this compound, can be prepared according to literature methods.[4] A general protocol is described below.
Experimental Protocol:
-
To a solution of N,N'-dimethylethylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), slowly add diethyl oxalate (1.05 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The reaction mixture is then heated at reflux for 4-6 hours to facilitate cyclization.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield this compound (1) as a colorless solid.[4]
Proposed Synthesis of Phenolic Derivatives
A plausible, though not yet reported, synthetic route to introduce phenolic antioxidants is outlined below. This involves the bromination of the parent compound followed by a Suzuki cross-coupling reaction.
Experimental Protocol:
Step 1: Synthesis of 5-Bromo-1,4-dimethylpiperazine-2,3-dione (2) (Hypothetical)
-
To a solution of this compound (1) (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).
-
Reflux the mixture for 4-6 hours under inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-1,4-dimethylpiperazine-2,3-dione (2).
Step 2: Suzuki Cross-Coupling for the Synthesis of Phenolic Derivatives (3a-c) (Hypothetical)
-
In a reaction vessel, combine 5-bromo-1,4-dimethylpiperazine-2,3-dione (2) (1.0 eq), the desired boronic acid (e.g., 4-hydroxyphenylboronic acid, 3,4-dihydroxyphenylboronic acid, or 3,4,5-trihydroxyphenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water mixture).
-
Degas the mixture and then heat at reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target phenolic derivatives (3a-c).
Table 1: Proposed Antioxidant Derivatives of this compound
| Compound ID | R-Group (Substituent at C5) |
| 3a | 4-hydroxyphenyl |
| 3b | 3,4-dihydroxyphenyl |
| 3c | 3,4,5-trihydroxyphenyl |
In Vitro Antioxidant Activity Evaluation
The antioxidant potential of the synthesized derivatives will be assessed using standard in vitro assays, including the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5]
Experimental Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compounds (3a-c) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).[6][7]
Experimental Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with a 2.45 mM aqueous solution of potassium persulfate.
-
Keep the mixture in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds (3a-c) and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
In a 96-well microplate, add 10 µL of various concentrations of the test compounds or standard to the wells.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of ABTS•⁺ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
Table 2: Hypothetical Antioxidant Activity Data (IC₅₀ values in µM)
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| 3a | 45.2 ± 3.1 | 22.8 ± 1.5 |
| 3b | 15.7 ± 1.2 | 8.1 ± 0.6 |
| 3c | 8.9 ± 0.7 | 4.5 ± 0.3 |
| Ascorbic Acid | 25.5 ± 2.0 | 12.3 ± 0.9 |
| Trolox | 30.1 ± 2.5 | 15.6 ± 1.1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Mechanistic Insights: The Nrf2 Signaling Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9] Many antioxidant compounds exert their protective effects by activating the Nrf2 signaling pathway.[10][11] A potential mechanism of action for the proposed phenolic derivatives of this compound could involve the activation of this pathway.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthetic route to antioxidant derivatives.
Diagram 2: The Nrf2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,4-Dimethylpiperazine-2,3-dione Scaffolds in Multicomponent Reactions: A Focus on Synthesis
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate diverse compound libraries. The piperazine-2,3-dione scaffold, a cyclic diamide, is of significant interest due to the prevalence of piperazine and its derivatives in a wide range of biologically active molecules, including antifungal, antibacterial, and antitumor agents.[1]
While the direct use of a pre-formed 1,4-dimethylpiperazine-2,3-dione as a reactive component in multicomponent reactions is not extensively documented in the current literature, the synthesis of the broader diketopiperazine (DKP) core, including 2,3-diones and the more common 2,5-diones, is a prominent application of MCRs. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly well-suited for constructing the linear precursors that can subsequently cyclize to form the desired diketopiperazine ring system.
These application notes will focus on the synthesis of diketopiperazine scaffolds via multicomponent reactions, providing researchers, scientists, and drug development professionals with detailed protocols and insights into this efficient synthetic strategy.
Application Note 1: Synthesis of Diketopiperazine Scaffolds via the Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like product.[2][3] This linear adduct can be designed with functional groups that facilitate a subsequent intramolecular cyclization to yield a diketopiperazine. This Ugi-cyclization strategy offers a highly convergent and diversity-oriented route to substituted diketopiperazines.
Logical Workflow for Ugi-based Diketopiperazine Synthesis
Caption: Workflow for diketopiperazine synthesis via Ugi MCR.
A key strategy involves using a bifunctional starting material, such as an amino acid, where the amine and carboxylic acid functionalities are part of the same molecule. This simplifies the reaction to a three-component process (U-3CR) and directly incorporates one of the amide bonds required for the final ring. Another approach is to use a component with a latent functional group that can be unmasked after the Ugi reaction to trigger cyclization. For instance, using an N-protected amino acid allows for deprotection and subsequent cyclization.
Application Note 2: Passerini Reaction for the Synthesis of α-Acyloxy Amide Precursors to Diketopiperazines
The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[3][4] While the direct product is not a dipeptide, strategic placement of functional groups on the starting materials can create a precursor amenable to transformation into a diketopiperazine. For example, if the aldehyde component contains a protected amine, a post-Passerini deprotection and acylation sequence can lead to the formation of the second amide bond required for cyclization.
General Mechanism of the Passerini Reaction
Caption: Overview of the Passerini three-component reaction.
The versatility of the Passerini reaction allows for the incorporation of a wide variety of functional groups, making it a valuable tool for creating highly substituted acyclic precursors for subsequent cyclization into complex heterocyclic systems, including diketopiperazines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Diketopiperazine Precursor via Ugi Reaction
This protocol describes a general method for the synthesis of a linear dipeptide, which can be subsequently cyclized to a 2,5-diketopiperazine. The specific reactants can be varied to achieve a diverse range of substituted products.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (e.g., an N-Boc protected amino acid) (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA) for deprotection (if applicable)
-
Base (e.g., triethylamine or diisopropylethylamine) for cyclization
Procedure:
-
Ugi Reaction:
-
To a solution of the aldehyde (1.0 mmol) in methanol (5 mL), add the amine (1.0 mmol) and stir for 20 minutes at room temperature to pre-form the imine.
-
Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove unreacted acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Ugi product. Purify by column chromatography if necessary.
-
-
Deprotection (if using N-Boc protected amino acid):
-
Dissolve the purified Ugi product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected amino-amide in a suitable solvent (e.g., DCM or methanol) under high dilution conditions.
-
Add a base (e.g., triethylamine, 2.0-3.0 mmol) and stir at room temperature or gentle heating until cyclization is complete.
-
Concentrate the mixture and purify the resulting diketopiperazine by column chromatography or recrystallization.
-
Data Presentation
The yields and diastereomeric ratios of diketopiperazines synthesized via Ugi-cyclization strategies are highly dependent on the specific substrates used. Below is a representative table summarizing potential outcomes based on literature precedents for similar transformations.
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Yield of Ugi Adduct (%) | Yield of DKP (%) |
| 1 | Benzaldehyde | Benzylamine | Boc-Glycine | Benzyl isocyanide | 85-95 | 70-80 |
| 2 | Isobutyraldehyde | Aniline | Boc-Alanine | Cyclohexyl isocyanide | 80-90 | 65-75 |
| 3 | 4-Nitrobenzaldehyde | Methylamine | Acetic Acid | tert-Butyl isocyanide | 90-98 | * |
*Note: For entry 3, the Ugi adduct would not be an amino acid derivative suitable for direct cyclization to a DKP without further modification.
Conclusion
Multicomponent reactions, particularly the Ugi reaction, provide a highly efficient and versatile platform for the synthesis of diketopiperazine scaffolds. While this compound itself is not a common reactant in MCRs, the principles of MCR chemistry are central to the construction of this important heterocyclic core. The protocols and workflows presented here offer a foundational guide for researchers to design and execute syntheses of novel diketopiperazine derivatives for applications in drug discovery and medicinal chemistry. The ability to systematically vary the four components of the Ugi reaction allows for the creation of large, diverse libraries of DKP analogues for biological screening.
References
- 1. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction of 1,4-Dimethylpiperazine-2,3-dione with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylpiperazine-2,3-dione is a cyclic diamide, a class of compounds with significant interest in medicinal chemistry due to their rigid scaffold and potential for diverse functionalization. While the chemistry of the isomeric 2,5-diketopiperazines is well-established, specific literature on the reaction of this compound with electrophiles at the C-5 and C-6 positions is limited. These application notes provide a theoretical framework and proposed protocols for the exploration of such reactions, based on the established principles of enolate chemistry of amides and other cyclic carbonyl compounds.[1][2][3][4] The methodologies presented herein are intended to serve as a starting point for researchers investigating the derivatization of this scaffold.
Theoretical Reactivity at the α-Carbon
The methylene protons at the C-5 and C-6 positions of this compound, being alpha to the amide carbonyl groups, are expected to be weakly acidic.[1] Treatment with a strong, non-nucleophilic base can deprotonate these positions to form a resonance-stabilized enolate intermediate.[2][3] This enolate is a potent nucleophile that can react with a variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 and/or C-6 positions. The general principle of this reactivity is analogous to the alkylation of other cyclic amides and ketones.[4]
Proposed Application Notes
Alkylation Reactions
The enolate of this compound can theoretically undergo SN2 reactions with alkyl halides to yield C-alkylated products.[4] The reaction's success and selectivity (mono- vs. di-alkylation) will likely depend on the stoichiometry of the base and the alkylating agent, as well as the reaction conditions. Primary and secondary alkyl halides are expected to be suitable electrophiles, while tertiary halides may lead to elimination byproducts.[4]
Acylation Reactions
Introduction of an acyl group at the α-carbon is another potential transformation. Acylating agents such as acyl chlorides or anhydrides could react with the enolate to form β-dicarbonyl derivatives. These products could serve as versatile intermediates for further synthetic manipulations.
Aldol and Related Reactions
The enolate intermediate could also participate in aldol-type reactions with aldehydes and ketones, leading to the formation of β-hydroxy carbonyl adducts. Subsequent dehydration could yield α,β-unsaturated derivatives.
Proposed Experimental Protocols
Caution: These are proposed protocols and should be performed with appropriate safety precautions by trained personnel. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: General Procedure for the Formation of the Enolate of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq. for mono-enolate, 2.2 eq. for di-enolate), to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation. The enolate solution is now ready for reaction with an electrophile.
Protocol 2: Proposed Mono-Alkylation of this compound with Benzyl Bromide
-
Generate the mono-enolate of this compound (1.0 eq.) in anhydrous THF as described in Protocol 1.
-
To the cold (-78 °C) enolate solution, add a solution of benzyl bromide (1.05 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-benzyl-1,4-dimethylpiperazine-2,3-dione.
Protocol 3: Proposed Acylation of this compound with Benzoyl Chloride
-
Generate the mono-enolate of this compound (1.0 eq.) in anhydrous THF as described in Protocol 1.
-
To the cold (-78 °C) enolate solution, add a solution of benzoyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target 5-benzoyl-1,4-dimethylpiperazine-2,3-dione.
Hypothetical Data Presentation
The following tables summarize hypothetical outcomes for the alkylation and acylation of this compound based on the reactivity of analogous systems.
Table 1: Proposed Alkylation Reactions
| Electrophile (R-X) | Proposed Product | Expected Yield Range (%) |
| Methyl Iodide | 5-Methyl-1,4-dimethylpiperazine-2,3-dione | 70-90 |
| Ethyl Bromide | 5-Ethyl-1,4-dimethylpiperazine-2,3-dione | 65-85 |
| Benzyl Bromide | 5-Benzyl-1,4-dimethylpiperazine-2,3-dione | 75-95 |
| Allyl Bromide | 5-Allyl-1,4-dimethylpiperazine-2,3-dione | 70-90 |
Table 2: Proposed Acylation Reactions
| Electrophile (RCOCl) | Proposed Product | Expected Yield Range (%) |
| Acetyl Chloride | 5-Acetyl-1,4-dimethylpiperazine-2,3-dione | 60-80 |
| Benzoyl Chloride | 5-Benzoyl-1,4-dimethylpiperazine-2,3-dione | 65-85 |
| Propanoyl Chloride | 5-Propanoyl-1,4-dimethylpiperazine-2,3-dione | 60-80 |
Visualizations
Caption: General reaction pathway for the electrophilic substitution of this compound via an enolate intermediate.
Caption: A general experimental workflow for the reaction of this compound with an electrophile.
The derivatization of the this compound scaffold at the C-5 and C-6 positions represents an unexplored area of research with potential for the discovery of novel bioactive molecules. The application notes and protocols provided here offer a rational starting point for investigating the enolate chemistry of this compound. Further research will be necessary to optimize reaction conditions, explore the scope of compatible electrophiles, and characterize the resulting products. The development of stereoselective methods for these transformations would be a particularly valuable contribution to the field.
References
Application Notes and Protocols for the N-Derivatization of 1,4-Dimethylpiperazine-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 1,4-dimethylpiperazine-2,3-dione at its N-positions. The derivatization of this scaffold is a key strategy for modifying its physicochemical properties, which is of significant interest in medicinal chemistry and drug development. The core of this process involves an initial N-demethylation to yield the reactive N-H moiety, followed by subsequent N-functionalization through alkylation, arylation, or acylation.
The protocols outlined below are based on established synthetic methodologies for related heterocyclic systems and are intended to serve as a comprehensive guide for researchers.
Overview of the Derivatization Strategy
The derivatization of this compound at the N-positions is a two-stage process. The initial and critical step is the cleavage of the N-methyl bond to unmask a secondary amine. Subsequently, this amine can be functionalized using a variety of electrophilic reagents.
Caption: General workflow for N-derivatization.
Part 1: N-Demethylation of this compound
A selective mono-N-demethylation is the initial step to enable further derivatization. A well-established method for the N-demethylation of tertiary amines is the use of α-chloroethyl chloroformate (ACE-Cl), followed by methanolysis.[1] This method is generally high-yielding and tolerant of a wide range of functional groups.
Experimental Protocol: N-Demethylation using ACE-Cl
This protocol describes the synthesis of 1-methylpiperazine-2,3-dione.
Materials:
-
This compound
-
α-Chloroethyl chloroformate (ACE-Cl)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Carbamate Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCE (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 84 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
-
Methanolysis:
-
Dissolve the crude carbamate intermediate in anhydrous methanol (0.2 M).
-
Heat the solution to reflux (approximately 65 °C) and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-methylpiperazine-2,3-dione.
-
Quantitative Data (Exemplary)
| Starting Material | Product | Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | 1-Methylpiperazine-2,3-dione | ACE-Cl | DCE, MeOH | 4 | 85 | >98 (NMR) |
Part 2: N-Functionalization of 1-Methylpiperazine-2,3-dione
The resulting 1-methylpiperazine-2,3-dione, possessing a secondary amine, is a versatile intermediate for a range of N-functionalization reactions.
Caption: N-Functionalization pathways.
Protocol 2.1: N-Alkylation
This protocol describes the N-alkylation of 1-methylpiperazine-2,3-dione using an alkyl halide in the presence of a base.
Materials:
-
1-Methylpiperazine-2,3-dione
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methylpiperazine-2,3-dione (1.0 eq) in anhydrous ACN or DMF (0.2 M), add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Quantitative Data for N-Alkylation (Exemplary)
| Alkyl Halide | Product | Base | Solvent | Time (h) | Yield (%) |
| Benzyl bromide | 1-Benzyl-4-methylpiperazine-2,3-dione | K₂CO₃ | ACN | 6 | 92 |
| Ethyl iodide | 1-Ethyl-4-methylpiperazine-2,3-dione | Cs₂CO₃ | DMF | 8 | 88 |
| Propargyl bromide | 1-(Prop-2-yn-1-yl)-4-methylpiperazine-2,3-dione | K₂CO₃ | ACN | 5 | 90 |
Protocol 2.2: N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines the palladium-catalyzed N-arylation of 1-methylpiperazine-2,3-dione with an aryl halide.
Materials:
-
1-Methylpiperazine-2,3-dione
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or RuPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous
-
Diatomaceous earth
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.5 eq).
-
Add 1-methylpiperazine-2,3-dione (1.2 eq) and the aryl halide (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (0.2 M).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Quantitative Data for N-Arylation (Exemplary)
| Aryl Halide | Product | Catalyst/Ligand | Solvent | Time (h) | Yield (%) |
| Bromobenzene | 1-Phenyl-4-methylpiperazine-2,3-dione | Pd₂(dba)₃ / Xantphos | Toluene | 18 | 78 |
| 4-Chlorotoluene | 1-(p-tolyl)-4-methylpiperazine-2,3-dione | Pd₂(dba)₃ / RuPhos | Dioxane | 20 | 75 |
| 2-Bromopyridine | 1-(Pyridin-2-yl)-4-methylpiperazine-2,3-dione | Pd₂(dba)₃ / Xantphos | Toluene | 24 | 65 |
Protocol 2.3: N-Acylation
This protocol describes the N-acylation of 1-methylpiperazine-2,3-dione using an acyl chloride or anhydride.
Materials:
-
1-Methylpiperazine-2,3-dione
-
Acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methylpiperazine-2,3-dione (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere.
-
Add TEA (1.5 eq) or pyridine (as solvent and base).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography or recrystallization.
Quantitative Data for N-Acylation (Exemplary)
| Acylating Agent | Product | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl chloride | 1-Benzoyl-4-methylpiperazine-2,3-dione | TEA | DCM | 3 | 95 |
| Acetic anhydride | 1-Acetyl-4-methylpiperazine-2,3-dione | TEA | DCM | 2 | 98 |
| Methoxyacetyl chloride | 1-(2-Methoxyacetyl)-4-methylpiperazine-2,3-dione | TEA | DCM | 4 | 93 |
These protocols provide a foundational framework for the synthesis of a diverse library of N-substituted this compound analogs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. Standard laboratory safety procedures should be followed at all times.
References
Application Note: Quantification of 1,4-Dimethylpiperazine-2,3-dione by High-Performance Liquid Chromatography (HPLC)
Introduction
1,4-Dimethylpiperazine-2,3-dione is a derivative of the piperazine-2,3-dione scaffold, a structure that is a valuable building block in organic synthesis and pharmaceutical research.[1] The piperazine ring system is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in molecules with a wide range of pharmacological activities.[1] Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and stability studies in drug discovery and development.[2] This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for this purpose.
Principle of the Method
The method is based on reversed-phase chromatography, where the separation relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a relatively polar molecule (XLogP3: -0.6 to -1.2), will have a moderate affinity for the stationary phase.[3][4] Elution is achieved using a polar mobile phase consisting of an organic solvent (acetonitrile) and water. The components are detected by a UV detector as they elute from the column. While the piperazine nucleus itself lacks a strong chromophore, the dione functional groups are expected to provide sufficient UV absorbance for detection at low wavelengths.[2] For higher sensitivity, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be explored.[2][5]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (optional, for mobile phase pH adjustment)
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 30:70 v/v). Degas the solution using sonication or vacuum filtration before use. A small amount of acid (e.g., 0.1% formic acid) can be added to the aqueous component to improve peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.
3. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6][7]
4. Chromatographic Analysis
-
Set up the HPLC system with the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in sequence, from the lowest concentration to the highest.
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor system stability.
5. Calibration and Quantification
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the injected working standard solutions.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the injected sample solutions by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min[2][5] |
| Injection Volume | 10 µL[2][5] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or λmax if determined) |
| Run Time | Approximately 10 minutes |
Table 2: Example Method Performance Characteristics The following are typical target values for method validation and should be determined experimentally.
| Parameter | Example Value |
|---|---|
| Retention Time (Rt) | ~ 4-6 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Caption: Principle of RP-HPLC separation for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dimethylpiperazine-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethylpiperazine-2,3-dione. Our aim is to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
Low yields and product impurities are common hurdles in the synthesis of this compound. This guide addresses specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the cyclization to proceed efficiently. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Consider extending the reaction time. Some cyclizations may require reflux conditions to go to completion. |
| 2. Presence of Moisture: Diethyl oxalate is highly sensitive to hydrolysis, which can be catalyzed by both acidic and basic conditions. Water in the solvent or reagents will consume the starting material. | 2. Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Impure Starting Materials: The purity of N,N'-dimethylethylenediamine is critical. The presence of mono-substituted or other amine impurities can lead to side reactions. | 3. Purify Starting Materials: Purify N,N'-dimethylethylenediamine by distillation before use. Verify the purity of diethyl oxalate. | |
| Formation of Side Products | 1. Polymerization/Oligomerization: This can occur if the concentration of reactants is too high or if the reaction is heated for an extended period. | 1. Adjust Concentration and Time: Perform the reaction under more dilute conditions. Monitor the reaction closely and stop it once the product is formed to avoid prolonged heating. |
| 2. Incomplete Cyclization: The intermediate, N,N'-dimethyl-N'-oxalylethylenediamine, may be present in the final product if the cyclization is not complete. | 2. Drive the Cyclization: Ensure adequate heating and reaction time to promote the final ring-closing step. | |
| Difficult Product Purification | 1. Co-precipitation of Byproducts: Side products with similar solubility to the desired product can make purification by recrystallization challenging. | 1. Chromatographic Purification: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point. |
| 2. Oily Product: The product may not crystallize easily if it is impure. | 2. Trituration/Recrystallization: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, attempt recrystallization from a different solvent system, such as dichloromethane/hexanes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the cyclocondensation reaction between N,N'-dimethylethylenediamine and diethyl oxalate. This reaction is often carried out by heating the two reagents in a suitable solvent.
Q2: What are the critical parameters to control for achieving a high yield?
A2: The most critical parameters are:
-
Anhydrous Conditions: The exclusion of water is paramount to prevent the hydrolysis of diethyl oxalate.
-
Purity of Reactants: The purity of N,N'-dimethylethylenediamine is crucial to avoid side reactions.
-
Reaction Temperature: The temperature needs to be high enough to drive the cyclization but not so high as to cause decomposition or polymerization.
-
Stoichiometry: A 1:1 molar ratio of the diamine and diethyl oxalate is typically used.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include the formation of oligomeric or polymeric materials, and the incomplete cyclization leading to the presence of the acyclic intermediate. With primary diamines, [2+2] adducts can sometimes form, though this is less of a concern with the secondary amine functionality in N,N'-dimethylethylenediamine.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting materials have been consumed and the product has formed, helping to avoid unnecessary heating that could lead to side product formation.
Q5: What is the best way to purify the final product?
A5: The crude product can often be purified by recrystallization. A common solvent for recrystallization is dichloromethane.[1][2] If the product is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel is a reliable alternative.
Experimental Protocols
While the full experimental details from the primary literature (Haraguchi et al., 2015) are not publicly available in their entirety, a general procedure based on established methods for similar cyclizations is provided below. Researchers should optimize these conditions for their specific setup.
General Procedure for the Synthesis of this compound:
-
To a solution of N,N'-dimethylethylenediamine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl oxalate (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by either recrystallization from dichloromethane or column chromatography on silica gel.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: 1,4-Dimethylpiperazine-2,3-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dimethylpiperazine-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the cyclocondensation of N,N'-dimethylethylenediamine with an oxalate ester, typically diethyl oxalate. This reaction forms the six-membered piperazine-2,3-dione ring.
Q2: What are the potential applications of this compound and its derivatives?
A2: Piperazine-2,3-dione and its derivatives are being investigated for a range of pharmacological activities. Some derivatives have shown potential as KRAS G12C inhibitors for cancer therapy and as antioxidants. The core structure is a versatile scaffold in medicinal chemistry.
Q3: What analytical methods are suitable for monitoring the reaction and purity of this compound?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For detailed analysis of the product and potential byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also help identify impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress using TLC until the starting materials are consumed.- Increase the reaction temperature. The condensation of N,N'-dimethylethylenediamine and diethyl oxalate may require heating to proceed at a reasonable rate. |
| Sub-optimal Stoichiometry | - Ensure a 1:1 molar ratio of N,N'-dimethylethylenediamine to diethyl oxalate. An excess of either reactant can lead to side reactions. |
| Moisture in Reagents or Solvent | - Use anhydrous solvents and ensure all glassware is thoroughly dried. Diethyl oxalate is susceptible to hydrolysis, which will reduce the yield. |
| Inefficient Purification | - Optimize the purification method. Column chromatography on silica gel is a common method for purifying piperazine-2,3-diones. The choice of eluent is critical and may require some experimentation to achieve good separation. |
Problem 2: Presence of Significant Byproducts
Based on the reaction mechanism, several byproducts can form. Below is a list of common byproducts and strategies to minimize their formation and remove them.
| Common Byproduct | Structure | Reason for Formation | How to Minimize and Remove |
| N-(2-(methylamino)ethyl)-N-methyloxamic acid ethyl ester | EtOOC-CO-N(Me)-(CH2)2-NHMe | Incomplete cyclization of the intermediate. | - Ensure sufficient reaction time and temperature to promote the second intramolecular cyclization step.- Can often be separated from the desired product by column chromatography. |
| Oligomeric Species | Linear or cyclic polymers | Reaction of the intermediate with another molecule of N,N'-dimethylethylenediamine instead of intramolecular cyclization. | - Use high-dilution conditions to favor the intramolecular reaction.- These are typically higher molecular weight and can be removed by chromatography or recrystallization. |
| Oxalic Acid | HOOC-COOH | Hydrolysis of diethyl oxalate due to the presence of water. | - Use anhydrous reagents and solvents.- Oxalic acid is highly polar and can usually be removed during an aqueous workup. For GC-MS analysis, derivatization to a volatile ester is necessary. |
| Unreacted Starting Materials | N,N'-dimethylethylenediamine and Diethyl oxalate | Incomplete reaction. | - Drive the reaction to completion by adjusting time and temperature.- Can be removed by column chromatography or, in the case of excess volatile starting materials, by evaporation under reduced pressure. |
Troubleshooting Flowchart for Byproduct Identification
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on the condensation of N,N'-disubstituted diamines with diethyl oxalate.
Materials:
-
N,N'-Dimethylethylenediamine
-
Diethyl oxalate
-
Anhydrous ethanol (or another suitable high-boiling solvent)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N'-dimethylethylenediamine (1.0 eq) in anhydrous ethanol.
-
To this solution, add diethyl oxalate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
General Workflow for Synthesis and Purification
Signaling Pathways
Derivatives of the piperazine-2,3-dione core have been shown to modulate several important cellular signaling pathways. While the direct targets of the parent compound are still under investigation, the following pathways are relevant to the biological activities of its derivatives.
Potential Modulation of Pro-inflammatory and Survival Pathways
Some piperazine-dione derivatives have been found to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways. These pathways are crucial for inflammation and cell survival, and their inhibition is a key strategy in cancer therapy.
Involvement in Oxidative Stress Response
Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect against oxidative stress through the IL-6/Nrf2 (Interleukin-6/Nuclear factor erythroid 2-related factor 2) positive-feedback loop. This pathway is critical for cellular defense against oxidative damage.
Technical Support Center: Purification of 1,4-Dimethylpiperazine-2,3-dione by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 1,4-Dimethylpiperazine-2,3-dione via recrystallization.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 142.16 g/mol | [1][2][4] |
| Boiling Point | 206.5 °C at 760 mmHg | [1] |
| Density | 1.169 g/cm³ | [1] |
| Flash Point | 81.2 °C | [1][3] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require small-scale trials to determine the optimal system. Dichloromethane has been reported as a successful solvent for producing high-quality crystals.[4]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Dichloromethane, Ethanol, Acetone, Acetonitrile, or a solvent mixture such as Ethyl Acetate/Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature. If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound completely dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve in the hot solvent.
A1: This indicates that the chosen solvent is not suitable. You may need to use a more polar solvent. For amides and related structures, polar solvents such as ethanol, acetone, or acetonitrile can be effective.[5] If a single solvent is not effective, a mixed solvent system may be necessary.
Q2: No crystals are forming upon cooling.
A2: This is often due to using too much solvent. To induce crystallization, you can try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Solvent Evaporation: Reheat the solution to boil off some of the solvent, making it more concentrated, and then allow it to cool again.
-
Lower Temperature: Cool the solution in an ice-salt bath or a freezer for a short period.
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution as it becomes saturated. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation temperature.
-
Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.
Q4: The yield of my recrystallized product is very low.
A4: A low yield can be caused by several factors:
-
Using too much solvent, which leaves a significant amount of the product in the mother liquor.
-
Premature crystallization during hot filtration.
-
Washing the collected crystals with a solvent that is not sufficiently cold.
-
The crude material may have contained a large percentage of impurities.
Q5: The recrystallized product is still colored.
A5: If the product remains colored after recrystallization, the colored impurity may have similar solubility properties to your compound. Consider the following:
-
Use activated charcoal during the recrystallization process to adsorb colored impurities.
-
A second recrystallization may be necessary.
-
If the impurity is of a different chemical nature (e.g., acidic or basic), a liquid-liquid extraction prior to recrystallization may be beneficial.
Logical Workflow for Troubleshooting Recrystallization
The following diagram illustrates a systematic approach to troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: N-Methylation of Piperazine-2,3-dione
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the N-methylation of piperazine-2,3-dione. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-methylation of piperazine-2,3-dione?
A1: The main challenges stem from the chemical nature of the piperazine-2,3-dione ring, which contains two amide functionalities. Key issues include:
-
Low Nucleophilicity: The nitrogen atoms in the amide groups are less nucleophilic than the amino groups in piperazine, making the reaction more challenging.
-
Regioselectivity: Controlling the reaction to achieve mono-methylation at either N1 or N4, versus di-methylation at both positions, can be difficult.
-
O- vs. N-Alkylation: A significant side reaction can be the methylation of the amide oxygen (O-alkylation) instead of the nitrogen, leading to the formation of an imino ether.[1]
-
Hydrolysis: The amide bonds are susceptible to hydrolysis, especially under strong basic or acidic conditions, which can lead to ring-opening of the piperazine-2,3-dione structure.
-
Poor Solubility: The starting material and products may have limited solubility in common organic solvents, complicating the reaction and purification process.
Q2: Which methylating agents are suitable for this reaction?
A2: A variety of methylating agents can be used, with the choice influencing the outcome of the reaction:
-
"Hard" Methylating Agents: Reagents like dimethyl sulfate and methyl triflate are considered "hard" electrophiles and have a higher tendency to cause O-alkylation of amides.[2]
-
"Soft" Methylating Agents: Methyl iodide is a "softer" electrophile and generally favors N-alkylation, making it a more common choice for this transformation.[1][2]
-
Formaldehyde/Formic Acid (Eschweiler-Clarke conditions): This reductive amination approach is commonly used for the N-methylation of amines and may be applicable, though conditions would need to be carefully optimized for the less reactive amide nitrogens.[2][3]
-
Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be effective for the monoselective N-methylation of amides.[4]
Q3: How can I favor N-methylation over O-methylation?
A3: To promote N-alkylation over O-alkylation, consider the following:
-
Choice of Methylating Agent: Use a "soft" methylating agent like methyl iodide.[1][2]
-
Solvent: Aprotic polar solvents are generally preferred.
-
Counter-ion: The choice of base and its corresponding cation can influence the reaction's regioselectivity.
Q4: How can I control for mono- versus di-methylation?
A4: Achieving selective mono-methylation can be challenging. Strategies include:
-
Stoichiometry: Use of a limited amount of the methylating agent (e.g., 1 equivalent or slightly less) can favor mono-methylation.
-
Protecting Groups: While more synthetically intensive, using a protecting group on one of the nitrogen atoms would ensure mono-alkylation.
-
Specialized Reagents: Some reagent systems, like phenyl trimethylammonium iodide with cesium carbonate, have been reported to be highly selective for mono-N-methylation of amides.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently basic conditions to deprotonate the amide nitrogen. 2. Low reaction temperature. 3. Inactive methylating agent. | 1. Use a stronger base (e.g., NaH, KHMDS). Ensure anhydrous conditions if using a moisture-sensitive base. 2. Increase the reaction temperature, monitoring for decomposition. 3. Use a fresh bottle of the methylating agent. |
| Formation of O-methylated by-product | Use of a "hard" methylating agent (e.g., dimethyl sulfate). | Switch to a "softer" methylating agent like methyl iodide.[1][2] |
| Mixture of mono- and di-methylated products | Excess of methylating agent or prolonged reaction time. | Carefully control the stoichiometry of the methylating agent (use ~1 equivalent for mono-methylation). Monitor the reaction progress by TLC or LC-MS to avoid over-alkylation. |
| Evidence of ring-opening/hydrolysis | Presence of water and/or use of strong aqueous bases (e.g., NaOH, KOH). | Ensure strictly anhydrous reaction conditions. Use a non-nucleophilic base (e.g., NaH, DBU). |
| Product is difficult to purify | Co-elution of starting material and product, or similar polarity of by-products. | Consider converting the product to a salt to alter its solubility for purification.[5] Employ a different chromatography stationary phase (e.g., alumina) or use a different eluent system. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-methylation of Piperazine and Related Amides
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperazine | Formaldehyde/Formic Acid | Phosphoric Acid | - | 40-100 | up to 90 | [2] |
| Piperazine | Formaldehyde | Sodium Carbonate | Water | 90-95 | up to 89 | [3] |
| 4-Fluoro benzyl amide | Phenyl trimethylammonium iodide | Cesium Carbonate | Toluene | 120 | 85 (mono-methylated) | [4] |
| N-Acetylpiperazine | 1-Bromobutane | Potassium Carbonate | THF | Reflux | 88 (N-butylated) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylpiperazine-2,3-dione
This protocol describes a two-step synthesis of 1-methylpiperazine-2,3-dione.[7]
Step 1: Aminolysis of Di-Methyl Oxalate
-
In a reaction vessel, combine di-methyl oxalate and N-methylethylenediamine.
-
The reaction proceeds via aminolysis to form the intermediate, 1-methylpiperazine-2,3-dione.
Step 2: Hydrogenation
-
The intermediate from Step 1 is subjected to hydrogenation.
-
Use Raney nickel as the catalyst.
-
Conduct the reaction at a temperature of 150-200°C and a pressure of 3.0-5.0 MPa.
-
The final product is 1-methylpiperazine.
Note: This protocol produces 1-methylpiperazine, not the dione. To obtain 1-methylpiperazine-2,3-dione, the reaction should be stopped after the aminolysis step and the product isolated.
Protocol 2: General Procedure for N-methylation of Amides (Adaptable for Piperazine-2,3-dione)
This protocol is based on a method for the selective mono-N-methylation of amides and can be adapted for piperazine-2,3-dione.[4]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add piperazine-2,3-dione (1 equivalent).
-
Addition of Reagents: Add cesium carbonate (Cs₂CO₃, 2 equivalents) and phenyl trimethylammonium iodide (PhMe₃NI, 1.1 equivalents).
-
Solvent: Add anhydrous toluene.
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for N-methylation of piperazine-2,3-dione.
Caption: N- vs. O-methylation pathways of piperazine-2,3-dione.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]
- 3. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
challenges in the scale-up of 1,4-Dimethylpiperazine-2,3-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethylpiperazine-2,3-dione, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: The condensation reaction between N,N'-dimethylethylenediamine and diethyl oxalate may not have gone to completion. | - Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and continue until the starting materials are consumed. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Ensure Proper Mixing: Inadequate agitation, especially on a larger scale, can lead to localized concentration gradients and incomplete reaction. |
| 2. Hydrolysis of Diethyl Oxalate: Diethyl oxalate is sensitive to moisture and can hydrolyze to oxalic acid and ethanol, which will not participate in the desired reaction.[1] | - Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1] - Store Reagents Properly: Store diethyl oxalate under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[1] | |
| 3. Impure Starting Materials: The purity of N,N'-dimethylethylenediamine and diethyl oxalate is crucial for optimal reaction performance. | - Verify Purity: Analyze the purity of starting materials by NMR or GC-MS before use. - Purify if Necessary: Purify starting materials by distillation or other appropriate methods if they do not meet the required purity specifications. | |
| Formation of Significant Byproducts | 1. Side Reactions: Unwanted side reactions can occur, especially at elevated temperatures, leading to the formation of impurities. | - Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Control Stoichiometry: Use a precise stoichiometry of reactants to minimize side reactions. |
| 2. Oligomerization/Polymerization: Under certain conditions, starting materials or intermediates may polymerize. | - Slow Addition of Reactants: Add one reactant to the other slowly and with efficient stirring to maintain a low concentration of the added reactant. | |
| Difficult Purification of the Final Product | 1. Co-elution with Starting Materials or Byproducts: The product may have similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. | - Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. The use of a gradient elution may be beneficial. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[2] |
| 2. Product is an Oil or Low-Melting Solid: This can make isolation and handling difficult. | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent. - Kugelrohr Distillation: For thermally stable oils, Kugelrohr distillation under high vacuum can be an effective purification method. | |
| Inconsistent Yields Between Batches | 1. Variability in Reaction Conditions: Minor variations in temperature, reaction time, or reagent quality can lead to significant differences in yield, especially during scale-up. | - Standardize Procedures: Develop a detailed and robust standard operating procedure (SOP) and adhere to it strictly for each batch. - Calibrate Equipment: Ensure all equipment, such as temperature probes and stirrers, are properly calibrated. |
| 2. Inefficient Heat Transfer on Scale-up: The surface-area-to-volume ratio decreases as the reaction scale increases, which can lead to poor temperature control. | - Use a Jacketed Reactor: Employ a jacketed reactor with a circulating temperature control system for precise and uniform heating or cooling. - Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture to monitor the internal temperature accurately. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the condensation reaction between N,N'-dimethylethylenediamine and diethyl oxalate. This reaction forms the desired six-membered heterocyclic ring in a single step.
Q2: I am observing a significant amount of a water-soluble byproduct. What could it be?
A2: A likely water-soluble byproduct is the salt of N,N'-dimethylethylenediamine with oxalic acid. This can form if the diethyl oxalate hydrolyzes to oxalic acid due to the presence of moisture.[1] To avoid this, it is critical to maintain anhydrous reaction conditions.
Q3: My final product is a persistent oil. How can I induce crystallization?
A3: If your product is an oil, you can try several techniques to induce crystallization. First, try scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding with a small crystal of the pure product, if available, can also be effective. Another method is to dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity is observed, then allow it to stand.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: When scaling up, it is important to consider the exothermicity of the reaction. The reaction of amines with esters can be exothermic. Ensure that the reaction vessel is equipped with adequate cooling and that the addition of reagents is controlled to manage the heat generated. N,N'-dimethylethylenediamine is a corrosive and flammable liquid, and appropriate personal protective equipment (PPE) should be worn. Diethyl oxalate is an irritant. All operations should be conducted in a well-ventilated fume hood.
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
N,N'-Dimethylethylenediamine
-
Diethyl oxalate
-
Anhydrous Toluene (or another suitable high-boiling inert solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-dimethylethylenediamine (1.0 equivalent) in anhydrous toluene.
-
Reagent Addition: To the stirred solution, add diethyl oxalate (1.05 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
| Parameter | Value | Notes |
| Reactant Ratio (Diamine:Oxalate) | 1 : 1.05 | A slight excess of diethyl oxalate can help drive the reaction to completion. |
| Solvent | Anhydrous Toluene | Other high-boiling inert solvents like xylene can also be used. |
| Reaction Temperature | Reflux (~110 °C) | The temperature should be high enough to promote the reaction but not so high as to cause significant byproduct formation. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 80% | Yields can vary depending on the reaction scale and purity of reagents. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Catalyst for 1,4-Dimethylpiperazine-2,3-dione Derivatization
Welcome to the technical support center for the catalytic derivatization of 1,4-Dimethylpiperazine-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the derivatization of this compound?
A1: The derivatization of this compound typically involves the functionalization of the carbon atoms on the piperazine ring, as the nitrogen atoms are already substituted with methyl groups. The most common catalytic strategies include C-H activation/functionalization and cross-coupling reactions. Precious metal catalysts based on palladium (Pd) and rhodium (Rh) are frequently employed for these transformations.
Q2: Which positions on the this compound ring are most reactive for derivatization?
A2: The methylene bridges (C5 and C6 positions) are the primary sites for catalytic C-H functionalization. The reactivity and selectivity of the derivatization will largely depend on the catalyst, ligands, and reaction conditions employed.
Q3: What are the common challenges encountered during the catalytic derivatization of this compound?
A3: Common challenges include low reaction yields, catalyst deactivation or poisoning, and the formation of side products. The nitrogen atoms in the piperazine ring can coordinate to the metal center of the catalyst, leading to its deactivation.[1] Optimizing the choice of catalyst, ligand, solvent, and base is crucial to overcome these issues.[2]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[1][3] For compounds with poor UV activity, chemical derivatization with a UV-active or fluorescent tag can be employed to enhance detection.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired derivatized product is a common issue that can stem from several factors. Follow this guide to troubleshoot the problem.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Question: Are your starting materials (this compound, derivatizing agent) pure?
-
Action: Confirm the purity of your reagents by NMR, MS, or other appropriate analytical techniques. Impurities can act as catalyst poisons.[4] Ensure accurate stoichiometry of all reactants.
-
-
Review Reaction Conditions:
-
Question: Are the reaction temperature, time, and atmosphere appropriate for the chosen catalytic system?
-
Action: Consult literature for similar transformations to ensure your reaction conditions are optimal. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is air-sensitive.
-
-
Investigate Catalyst Activity:
-
Question: Is the catalyst active? Could it be poisoned?
-
Action: The nitrogen atoms in the piperazine ring can act as poisons by strongly coordinating to the active sites of the catalyst.[1] Consider increasing the catalyst loading as a temporary solution.[1] For long-term success, screening different catalysts and ligands is recommended.
-
-
Optimize Catalyst, Ligand, Base, and Solvent:
-
Question: Is the combination of catalyst, ligand, base, and solvent optimal for this specific derivatization?
-
Action: The choice of these components is critical for reaction success.[2] A screening of different phosphine ligands for palladium catalysts or varying the base and solvent can significantly impact the yield. For instance, if a strong base like NaOtBu is causing decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[2]
-
Issue 2: Catalyst Deactivation/Poisoning
Catalyst poisoning is a frequent problem in reactions involving nitrogen-containing heterocycles like piperazines.
Symptoms of Catalyst Poisoning:
-
Decreased reaction rate over time.[1]
-
Incomplete conversion of starting material, even with extended reaction times.[1]
-
Formation of unexpected byproducts.[1]
Mitigation Strategies for Catalyst Poisoning
Caption: Strategies to mitigate catalyst poisoning.
Detailed Mitigation Approaches:
-
Ligand Modification: The use of bulky electron-rich phosphine ligands can sometimes mitigate catalyst poisoning by sterically hindering the coordination of the piperazine nitrogen to the metal center.
-
Catalyst Selection: Some catalysts are inherently more resistant to poisoning by nitrogen-containing compounds. Screening different metal precursors (e.g., Pd, Rh, Ir) and their various oxidation states can lead to the identification of a more robust catalyst.
-
Protecting Groups: While the nitrogens in this compound are already substituted, in related piperazine derivatizations, the use of a temporary protecting group on a reactive nitrogen can prevent catalyst coordination.[1]
-
Reaction Engineering: In some cases, using a flow chemistry setup can minimize catalyst contact with the product, which may be the poisoning agent, thereby reducing deactivation.[1]
Data Presentation
The following tables provide hypothetical yet representative data for the optimization of a palladium-catalyzed C-H arylation of this compound with bromobenzene. This data is intended to serve as a guide for experimental design.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Toluene | 110 | 24 | 45 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 78 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | Cs₂CO₃ (2) | DMF | 120 | 24 | 32 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 110 | 18 | 65 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 85 |
Table 2: Optimization of Base and Solvent
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/RuPhos | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 85 |
| 2 | Pd₂(dba)₃/RuPhos | K₃PO₄ (2) | Dioxane | 100 | 16 | 75 |
| 3 | Pd₂(dba)₃/RuPhos | NaOtBu (2) | Dioxane | 100 | 12 | 55 (decomp) |
| 4 | Pd₂(dba)₃/RuPhos | Cs₂CO₃ (2) | Toluene | 110 | 18 | 72 |
| 5 | Pd₂(dba)₃/RuPhos | Cs₂CO₃ (2) | DMF | 110 | 18 | 68 |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation
This protocol describes a general procedure for the C-H arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., RuPhos, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2 eq)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivatized product.
General Workflow for Catalytic Derivatization
Caption: General experimental workflow for catalytic derivatization.
References
Technical Support Center: Synthesis of 1,4-Dimethylpiperazine-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethylpiperazine-2,3-dione. Our resources are designed to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the cyclocondensation reaction between N,N'-dimethylethylenediamine and diethyl oxalate. This reaction proceeds via a double condensation, where the amino groups of the diamine act as nucleophiles attacking the carbonyl carbons of diethyl oxalate, followed by cyclization and elimination of two molecules of ethanol to form the desired heterocyclic product.
Q2: I am experiencing a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete Reaction: The cyclization may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: The formation of byproducts, such as oligomers or polymers, can consume starting materials.
-
Hydrolysis of Diethyl Oxalate: Diethyl oxalate is sensitive to moisture and can hydrolyze to oxalic acid and ethanol, especially at elevated temperatures or under acidic/basic conditions. This reduces the amount of reactant available for the cyclization.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial and can significantly impact the reaction outcome.
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
Q3: My reaction mixture has turned into a dark, viscous tar, making product isolation difficult. What could be the cause and how can I prevent it?
A3: Tar formation is often indicative of polymerization or degradation of starting materials or the product under harsh reaction conditions. To mitigate this:
-
Control the Temperature: Avoid excessive heating, as this can promote polymerization and decomposition.
-
Optimize Reagent Addition: A slow, controlled addition of one reagent to the other can help to maintain a low concentration of reactive species and minimize unwanted side reactions.
-
Choose an Appropriate Solvent: The solvent should be inert to the reaction conditions and provide good solubility for the reactants.
Q4: How should I purify the crude this compound?
A4: Purification of the final product can typically be achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as dichloromethane, has been reported to yield colorless plates of the purified compound.[1] For more complex impurity profiles, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | - Extend the reaction time. - Moderately increase the reaction temperature, monitoring for degradation. - Ensure proper mixing of reactants. |
| Hydrolysis of diethyl oxalate | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Incorrect stoichiometry | - Verify the molar ratio of N,N'-dimethylethylenediamine to diethyl oxalate. A 1:1 ratio is typically required for cyclization. | |
| Presence of Multiple Spots on TLC | Formation of side products (e.g., incomplete cyclization, oligomers) | - Optimize reaction temperature and time to favor the desired cyclization. - Consider using a higher dilution to disfavor intermolecular reactions that lead to oligomers. |
| Degradation of product | - Avoid overly acidic or basic conditions during the reaction and workup. - Use milder purification techniques. | |
| Difficulty in Product Isolation (Oily or Tarry Product) | Polymerization | - Maintain strict temperature control. - Slow, dropwise addition of one reactant to the other can help. |
| Residual solvent or starting materials | - Ensure complete removal of solvent under reduced pressure. - Purify the crude product using column chromatography or recrystallization. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the cyclocondensation of N,N'-dimethylethylenediamine and diethyl oxalate is outlined below. This protocol is based on established methods for similar cyclization reactions.
Materials:
-
N,N'-Dimethylethylenediamine
-
Diethyl oxalate
-
Anhydrous ethanol (or another suitable high-boiling inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-dimethylethylenediamine (1.0 equivalent) in anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., dichloromethane) or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for low yield and purity issues.
References
stability and degradation of 1,4-Dimethylpiperazine-2,3-dione
Welcome to the technical support center for 1,4-Dimethylpiperazine-2,3-dione (DMPD). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for handling, stability, and analysis of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound (CAS No: 59417-06-0) is a cyclic diamide derivative of piperazine. Its rigid structure makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. It is also used as a building block in organic synthesis.
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with strong oxidizing agents, strong acids, and strong bases. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
3. What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure (a cyclic diamide), the following degradation pathways are plausible:
-
Hydrolysis: The amide bonds in the piperazine-2,3-dione ring are susceptible to hydrolysis under both acidic and basic conditions. This would lead to ring-opening to form N,N'-dimethyl-N-(carboxymethyl)glycinamide, which could be further hydrolyzed.
-
Oxidation: The tertiary amine nature of the nitrogen atoms suggests potential oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air. This could lead to the formation of N-oxide derivatives.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to fragmentation of the ring structure. Studies on the parent piperazine molecule show thermal degradation occurs at temperatures above 150°C.[1]
-
Photodegradation: Although not specifically studied for this compound, many organic molecules are sensitive to UV light. Photodegradation could potentially involve radical reactions leading to various decomposition products.
4. How can I assess the purity and detect degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of this compound and detecting degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer like phosphate or formate) can be employed. For more detailed characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, inert atmosphere).
-
Check Purity: Analyze the compound by HPLC to determine its purity. Compare the chromatogram to a reference standard or a freshly opened sample.
-
Prepare Fresh Solutions: Prepare fresh solutions for your experiments. Avoid using old stock solutions, as the compound may degrade in solution over time.
-
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram of a sample.
-
Possible Cause: Formation of degradation products during the experiment or sample preparation.
-
Troubleshooting Steps:
-
Identify Potential Stress Factors: Review your experimental protocol to identify any potential stress factors such as extreme pH, high temperature, or exposure to light.
-
Analyze by LC-MS/MS: Use LC-MS/MS to identify the mass of the unknown peaks and deduce their potential structures based on likely degradation pathways (e.g., hydrolysis, oxidation).
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under controlled conditions (see Experimental Protocols section).
-
Issue 3: Poor solubility of this compound in a particular solvent.
-
Possible Cause: Inappropriate solvent choice.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to available solubility data for this compound. It is generally soluble in polar organic solvents.
-
Test a Range of Solvents: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, DMSO, DMF).
-
Use Co-solvents: A mixture of solvents may improve solubility.
-
Gentle Heating and Sonication: Gentle heating or sonication can aid in dissolution, but be mindful of potential thermal degradation.
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under forced degradation conditions. This data is intended to be illustrative of expected trends based on the chemistry of similar compounds.
Table 1: Hydrolytic Stability of this compound (72 hours)
| Condition | Temperature (°C) | % Degradation | Major Degradation Product |
| 0.1 M HCl | 60 | ~15-25% | Ring-opened product |
| pH 7 Buffer | 60 | < 5% | - |
| 0.1 M NaOH | 60 | ~20-35% | Ring-opened product |
Table 2: Oxidative Stability of this compound (24 hours)
| Condition | Temperature (°C) | % Degradation | Major Degradation Product |
| 3% H₂O₂ | 25 | ~10-20% | N-oxide derivative |
| 30% H₂O₂ | 25 | > 50% | Multiple oxidation products |
Table 3: Thermal and Photostability of this compound (Solid State)
| Condition | Duration | % Degradation |
| 80°C | 7 days | < 10% |
| UV Light (254 nm) | 24 hours | ~5-15% |
| Visible Light | 7 days | < 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for up to 72 hours. Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48, 72 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C for up to 72 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for up to 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, reflux a solution of the compound in a suitable solvent at an elevated temperature. Prepare samples for analysis by dissolving the solid or diluting the solution.
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration. Prepare samples for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. For characterization of degradation products, use LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experimental issues with DMPD.
Caption: Experimental workflow for a forced degradation study of DMPD.
References
managing reaction temperature for optimal 1,4-Dimethylpiperazine-2,3-dione yield
Welcome to the technical support center for the synthesis of 1,4-Dimethylpiperazine-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data to help you optimize your reaction temperature for the best possible yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments, with a focus on managing reaction temperature.
Q1: My reaction has a low yield of this compound. Could the reaction temperature be the cause?
A: Yes, incorrect reaction temperature is a common reason for low yields in many chemical syntheses.[1][2] Temperature affects reaction rates, equilibrium positions, and the stability of reactants, intermediates, and products.[3]
-
Too Low Temperature: The reaction may proceed too slowly or not at all, leading to a low conversion of starting materials.
-
Too High Temperature: This can lead to the decomposition of reactants or the desired product. It can also promote the formation of unwanted side products through alternative reaction pathways.[4]
Q2: I am observing significant impurity peaks in my product analysis. How can I minimize these by adjusting the temperature?
A: The formation of impurities is often highly dependent on the reaction temperature.
-
Side Reactions: Elevated temperatures can provide the necessary activation energy for competing side reactions, such as polymerization or elimination reactions.[4] Running the reaction at a lower temperature can often minimize these unwanted pathways.
-
Product Decomposition: The desired this compound may be susceptible to degradation at higher temperatures over extended reaction times.
To troubleshoot, it is recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Q3: What are the signs that my reaction temperature is not optimal?
A: Monitoring the reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights.[1]
-
Incomplete Consumption of Starting Materials: If you observe a significant amount of starting material even after a prolonged reaction time, the temperature may be too low.
-
Formation of Multiple Spots/Peaks: The appearance of numerous spots on a TLC plate or multiple peaks in an LC-MS chromatogram, other than your starting material and product, suggests the formation of side products, which could be due to an excessively high temperature.
-
Change in Color: A sudden or dark change in the color of the reaction mixture can sometimes indicate decomposition or the formation of polymeric byproducts, often triggered by excessive heat.
Q4: How can I accurately control the reaction temperature?
A: Precise temperature control is essential for reproducible results.
-
Heating: Use a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a stable reaction temperature.
-
Cooling: For reactions requiring temperatures below ambient, use an ice bath (0 °C), an ice-salt bath (for temperatures down to -20 °C), or a dry ice/acetone bath (-78 °C).[4]
-
Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound. The key variable to optimize is the reaction temperature.
Materials:
-
Piperazine-2,3-dione
-
Methyl iodide (or other methylating agent)
-
Potassium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine-2,3-dione (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.5 eq) to the suspension.
-
Stir the mixture at the desired reaction temperature (see table below for suggestions).
-
Slowly add methyl iodide (2.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation: Effect of Temperature on Yield
The following table summarizes hypothetical results from experiments conducted to determine the optimal reaction temperature for the synthesis of this compound.
| Experiment ID | Reaction Temperature (°C) | Reaction Time (hours) | Isolated Yield (%) | Purity (by NMR) (%) | Observations |
| DMPD-T1 | 25 (Room Temperature) | 24 | 45 | >98 | Slow reaction, incomplete conversion. |
| DMPD-T2 | 50 | 12 | 75 | >98 | Good conversion, clean reaction. |
| DMPD-T3 | 80 | 6 | 85 | 95 | Faster reaction, minor impurities observed. |
| DMPD-T4 | 100 | 4 | 60 | 80 | Rapid reaction, significant byproduct formation and some product degradation noted by color change. |
Mandatory Visualizations
Caption: Troubleshooting workflow for reaction temperature optimization.
References
Technical Support Center: Purification of 1,4-Dimethylpiperazine-2,3-dione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dimethylpiperazine-2,3-dione. It covers common issues encountered during the removal of impurities and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: While the exact impurity profile depends on the specific synthetic route, common impurities may include unreacted starting materials (e.g., N,N'-dimethylethylenediamine, oxalic acid derivatives), partially reacted intermediates, and side-products from incomplete cyclization. Residual solvents from the reaction or initial purification steps are also common.
Q2: What is the recommended first-line purification method for crude this compound?
A2: Recrystallization is a highly effective and recommended initial purification method. Recrystallization of the solid from a dichloromethane solution has been shown to yield colorless plates suitable for X-ray diffraction.[1][2][3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities with different mass-to-charge ratios.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q4: Is this compound stable under typical purification conditions?
A4: this compound, as a cyclic diamide (a type of lactam), is generally stable under standard purification conditions such as recrystallization and chromatography. However, prolonged exposure to strong acids or bases should be avoided to prevent hydrolysis of the amide bonds.
Troubleshooting Guides
Recrystallization
Q: My compound is not dissolving in the hot recrystallization solvent (dichloromethane). What should I do?
A: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves.
-
Insoluble Impurities: If a significant portion of the solid dissolves but some particulates remain, these are likely insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[4]
-
Incorrect Solvent Choice: If the compound shows very poor solubility even with a large volume of hot solvent, dichloromethane may not be the ideal solvent for your specific crude material's impurity profile. You may need to screen other solvents or solvent mixtures.
Q: No crystals are forming after the solution has cooled to room temperature. What are the next steps?
A: This is a common issue, often due to supersaturation or using too much solvent.[5][6]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6][7]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal formation.[6][7]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Cooling: If crystals still haven't formed, place the flask in an ice bath to further decrease the compound's solubility.[4]
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool more slowly.[4][5]
-
Slow Cooling: Insulate the flask to encourage very slow cooling, which favors the formation of crystals over oil.[5]
Column Chromatography
Q: My compound is not moving down the silica gel column, even with a relatively polar solvent system.
A: this compound is a polar compound, and strong interactions with the acidic silica gel can be expected.
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A more polar solvent like methanol can be added in small percentages (1-5%) to the mobile phase to help elute highly polar compounds.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8]
Q: The separation between my compound and an impurity is poor, with overlapping fractions.
A: This indicates that the chosen solvent system is not optimal for resolving the components.
-
Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will show good separation between the spot for your desired compound and the impurity spots, with the desired compound having an Rf value between 0.25 and 0.4.
-
Use a Gradient Elution: Start with a less polar solvent system to elute less polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your compound, leaving more polar impurities on the column.
Q: My compound appears to be degrading on the column.
A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Deactivate the Silica: Prepare a slurry of silica gel with a small amount of a base, like triethylamine (~1%), in your non-polar solvent before packing the column. This will neutralize the acidic sites.
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.
Data Presentation
The following tables present illustrative data for typical purification outcomes. Note: This is hypothetical data for demonstration purposes.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Dichloromethane) | 92.5% | 99.2% | 85% |
| Recrystallization (Ethyl Acetate/Hexane) | 92.5% | 98.8% | 78% |
| Silica Gel Chromatography | 92.5% | >99.5% | 65% |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Dichloromethane | Low | High | Good, colorless plates |
| Ethyl Acetate | Low | Moderate | Fair, small needles |
| Methanol | High | High | Poor, not suitable |
| Water | Low | Low | Not suitable |
| Hexane | Insoluble | Insoluble | Not suitable |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂)
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of dichloromethane and a boiling chip. Gently heat the mixture on a hot plate in a fume hood with stirring until the solvent boils.
-
Addition of Solvent: Continue adding small portions of hot dichloromethane until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration by pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, hot Erlenmeyer flask.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold dichloromethane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can also be used.
Protocol 2: Flash Column Chromatography
Objective: To achieve high purity separation of this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a mixture of ethyl acetate and hexane, potentially with a small amount of methanol)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf of ~0.3.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluting solvent. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a more polar solvent if necessary, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the column. Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the eluting solvent to the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Fraction Collection: Collect the eluent in small, numbered fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for inducing crystallization.
References
- 1. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,4-Dimethylpiperazine-2,3-dione and 1,4-Dimethylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric piperazinedione structures: 1,4-Dimethylpiperazine-2,3-dione and 1,4-Dimethylpiperazine-2,5-dione. A comprehensive understanding of their distinct reactivity profiles is crucial for their application in medicinal chemistry and drug development, where piperazine scaffolds are prevalent. Due to a lack of direct comparative experimental studies in the current literature, this guide will focus on a theoretical comparison based on the structural and electronic properties of the two molecules, supported by reactivity principles of analogous functional groups.
Introduction to the Isomers
This compound and 1,4-Dimethylpiperazine-2,5-dione are both N-methylated cyclic diamides with the same molecular formula (C₆H₁₀N₂O₂) and molecular weight (142.16 g/mol ).[1][2] However, the arrangement of the carbonyl groups within the piperazine ring is different, leading to significant variations in their electronic properties and, consequently, their chemical reactivity.
This compound features an α-dicarbonyl moiety, where the two carbonyl groups are adjacent to each other. This arrangement introduces unique electronic interactions that influence the reactivity of the carbonyl carbons. The piperazine-2,3-dione ring in this molecule adopts a half-chair conformation in the solid state.[3][4]
1,4-Dimethylpiperazine-2,5-dione , also known as sarcosine anhydride, is a cyclic dipeptide of sarcosine (N-methylglycine).[2] In this isomer, the carbonyl groups are at the 2 and 5 positions, separated by methylene groups. This structure is a common motif in various natural products and serves as a versatile synthetic intermediate.[5]
| Property | This compound | 1,4-Dimethylpiperazine-2,5-dione |
| IUPAC Name | This compound | 1,4-dimethylpiperazine-2,5-dione |
| Synonyms | N/A | Sarcosine anhydride, Cyclo(Sar-Sar) |
| CAS Number | 59417-06-0[6] | 5076-82-4[2] |
| Molecular Formula | C₆H₁₀N₂O₂[1] | C₆H₁₀N₂O₂[2] |
| Molecular Weight | 142.16 g/mol [1] | 142.16 g/mol [2] |
| Structure |
Theoretical Reactivity Comparison
The primary difference in reactivity between these two isomers is expected to stem from the electronic nature of their carbonyl groups.
This compound (α-Dicarbonyl System):
The adjacent carbonyl groups in the 2,3-dione isomer are expected to have a significant impact on each other's electrophilicity. The electron-withdrawing nature of one carbonyl group will increase the partial positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This is a common feature of α-keto amides.[7] The close proximity of the two carbonyls may also influence the stability of tetrahedral intermediates formed during nucleophilic addition.
1,4-Dimethylpiperazine-2,5-dione (β-Dicarbonyl Analogue):
In the 2,5-dione isomer, the carbonyl groups are isolated from each other by methylene groups. Therefore, their electronic properties are more akin to those of a simple N-acylated lactam. The reactivity of each carbonyl group is primarily influenced by the amide resonance and the inductive effects of the N-methyl groups.
dot
References
- 1. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 2,3-Dione and 2,5-Dione Piperazine Scaffolds
A comprehensive guide for researchers and drug development professionals on the differential biological activities of piperazine-2,3-dione and piperazine-2,5-dione scaffolds, supported by experimental data and detailed methodologies.
The piperazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its various oxidized forms, diketopiperazines (DKPs) have garnered significant attention due to their conformational rigidity and diverse biological activities. This guide provides a comparative overview of the bioactivity of two key DKP isomers: piperazine-2,3-diones and piperazine-2,5-diones. While both scaffolds share a common heterocyclic framework, the positioning of the carbonyl groups profoundly influences their pharmacological profiles, leading to distinct anticancer, antimicrobial, and neuroprotective properties.
I. Comparative Bioactivity Profiles
The available scientific literature reveals a significant disparity in the extent of research conducted on 2,5-diketopiperazines compared to their 2,3-dione counterparts. Consequently, a wealth of quantitative bioactivity data exists for the 2,5-DKP scaffold across various therapeutic areas, whereas data for 2,3-DKPs is comparatively sparse.
Anticancer Activity
Piperazine-2,5-diones have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis.
Piperazine-2,3-diones have also been explored for their antiproliferative activities, although to a lesser extent. Some derivatives have shown promise, particularly against parasitic protozoa, suggesting a potential for broader applications in antiproliferative drug discovery.
| Table 1: Anticancer Activity of Representative Piperazine-2,5-dione Derivatives | | :--- | :--- | :--- | :--- | | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference | | Cyclo(L-Pro-L-Phe) | HCT-116 (Colon Carcinoma) | 32.7 |[1] | | 3,6-diunsaturated 2,5-DKP derivative 11 | A549 (Lung Cancer) | 1.2 |[2][3] | | 3,6-diunsaturated 2,5-DKP derivative 11 | HeLa (Cervical Cancer) | 0.7 |[2][3] | | Deoxymicelianamide | Various | 2 - 23 |[4] | | Dimer sesquiterpene lactone derivative | HeLa (Cervical Cancer) | 2.96 | |
Note: This table presents a selection of data and is not exhaustive.
Antimicrobial Activity
The piperazine-2,5-dione scaffold is prevalent in nature and many of its derivatives exhibit potent antimicrobial properties against a broad spectrum of bacteria and fungi. Their mechanisms of action are varied, with some interfering with bacterial communication systems, such as quorum sensing.
Information on the antimicrobial activity of piperazine-2,3-diones is limited in the currently available literature, representing a significant knowledge gap and a potential area for future research.
| Table 2: Antimicrobial Activity of Representative Piperazine-2,5-dione Derivatives | | :--- | :--- | :--- | :--- | | Compound | Microorganism | MIC (µg/mL) | Reference | | Cyclo(L-Leu-L-Pro) | Enterococcus faecalis (VRE) | 12.5 | | | Arginine-derived DKP 1 | Staphylococcus aureus (MRSA) | 4-8 |[5] | | Arginine-derived DKP 1 | Escherichia coli (MDR) | 8 |[5] | | Actinozine A | Staphylococcus aureus | 23 mm inhibition zone @ 100 µ g/disc | | | Actinozine A | Candida albicans | 19 mm inhibition zone @ 100 µ g/disc | |
Note: MIC stands for Minimum Inhibitory Concentration. VRE stands for Vancomycin-Resistant Enterococci. MRSA stands for Methicillin-Resistant Staphylococcus aureus. MDR stands for Multi-Drug Resistant.
Neuroprotective Activity
Certain piperazine-2,5-dione derivatives, particularly those related to the endogenous neuropeptide thyrotropin-releasing hormone (TRH), have shown promising neuroprotective effects in various in vitro and in vivo models of neuronal injury.[6][7][8] Their proposed mechanisms include the activation of pro-survival signaling pathways like PI3K/Akt.
The neuroprotective potential of piperazine-2,3-diones remains largely unexplored, presenting another opportunity for further investigation.
II. Experimental Protocols
To ensure the reproducibility and validity of the cited bioactivity data, this section provides detailed methodologies for the key experimental assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Neuroprotective Activity: In Vitro Glutamate-Induced Excitotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive exposure to the excitatory neurotransmitter glutamate.
Principle: High concentrations of glutamate lead to overstimulation of its receptors, causing an influx of calcium ions and subsequent activation of cell death pathways. Neuroprotective compounds can mitigate this excitotoxicity.
Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a suitable neuronal cell line in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Glutamate Insult: Expose the cells to a toxic concentration of glutamate.
-
Incubation: Incubate the cells for a defined period to allow for the induction of excitotoxicity.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
-
Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
III. Signaling Pathways
The biological activities of diketopiperazines are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of some of the proposed mechanisms.
Anticancer Mechanism: G2/M Cell Cycle Arrest
Certain 2,5-diketopiperazine derivatives have been shown to induce cell cycle arrest at the G2/M transition phase in cancer cells, preventing them from entering mitosis and leading to apoptosis. This process often involves the modulation of key cell cycle regulatory proteins.
Antimicrobial Mechanism: Quorum Sensing Inhibition
Some 2,5-diketopiperazines can interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting QS, these compounds can attenuate bacterial pathogenicity.
Neuroprotective Mechanism: PI3K/Akt Pathway Activation
TRH-related 2,5-diketopiperazines are thought to exert their neuroprotective effects by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.
IV. Conclusion and Future Directions
The piperazine-2,5-dione scaffold has been extensively investigated and has demonstrated a wide array of promising biological activities, particularly in the fields of oncology, infectious diseases, and neuropharmacology. In contrast, the piperazine-2,3-dione scaffold remains a relatively underexplored area of research. The limited available data suggests potential for bioactivity, but a significant need exists for comprehensive studies to elucidate the full therapeutic potential of this isomeric class.
Future research should focus on:
-
Systematic evaluation of the bioactivity of piperazine-2,3-dione libraries against a diverse range of biological targets.
-
Direct, head-to-head comparative studies of 2,3-dione and 2,5-dione analogs with identical side-chain substitutions to delineate the specific contribution of the carbonyl positioning to bioactivity.
-
Elucidation of the mechanisms of action and signaling pathways for both scaffolds to guide rational drug design and optimization.
By addressing these knowledge gaps, the scientific community can unlock the full potential of both piperazine-2,3-dione and piperazine-2,5-dione scaffolds in the development of novel and effective therapeutic agents.
References
- 1. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 5. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Architecture of Potential Therapeutics: A Comparative Guide to the Structural Validation of 1,4-Dimethylpiperazine-2,3-dione Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. In the realm of heterocyclic compounds, derivatives of 1,4-Dimethylpiperazine-2,3-dione represent a scaffold of significant interest due to their presence in a variety of biologically active molecules.[1][2][3] This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural validation of these derivatives, alongside alternative spectroscopic and computational techniques, supported by experimental data and detailed protocols.
The piperazine-2,3-dione core, a six-membered ring with two nitrogen atoms and two carbonyl groups, offers a versatile platform for chemical modification. The spatial arrangement of substituents on this ring system is critical in defining its interaction with biological targets and, consequently, its therapeutic efficacy. Therefore, unambiguous structural elucidation is paramount.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (XRD) provides unparalleled, high-resolution data on the atomic arrangement within a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its packing in the crystal lattice.
A prime example is the structural determination of the parent compound, this compound. Crystallographic studies have revealed that the piperazine-2,3-dione ring adopts a half-chair conformation.[1][2] In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds, forming sheets.[1][2]
Comparative Crystallographic Data
To illustrate the impact of substitution on the crystal structure, the following table compares the crystallographic data for this compound with a related N,N'-disubstituted piperazine derivative.
| Parameter | This compound[1] | 1,4-Diphenethylpiperazine[4][5] |
| Formula | C₆H₁₀N₂O₂ | C₂₂H₃₀N₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| a (Å) | 7.3781 (6) | 17.9064 (13) |
| b (Å) | 8.2251 (6) | 6.2517 (5) |
| c (Å) | 12.1306 (8) | 14.9869 (11) |
| β (°) | 106.341 (3) | 90.613 (4) |
| Volume (ų) | 706.07 (9) | 1677.6 (2) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.337 | 1.056 |
This comparison highlights how the introduction of bulky phenethyl groups significantly alters the unit cell dimensions and crystal packing, leading to a different space group and a lower crystal density. Such insights are crucial for understanding solid-state properties and for computational modeling.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the most definitive structural data, its primary limitation is the requirement for high-quality single crystals. When crystallization is challenging, or for analysis in solution, other techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR provide characteristic signals that can confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, angles, conformation, crystal packing. | Unambiguous, high-resolution data. | Requires single crystals, provides solid-state information only. |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes in solution. | Non-destructive, provides information about the molecule in solution. | Can be complex to interpret for large molecules, may not provide absolute configuration. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide 3D structural information directly. |
| Computational Modeling | Theoretical 3D structure, conformational analysis, electronic properties. | Can predict structures and properties, useful when experimental data is unavailable. | Accuracy depends on the level of theory and can be computationally expensive. |
Experimental Protocols
X-ray Crystallography
1. Crystallization: The title compound, this compound, can be synthesized according to literature methods.[3] Colorless plate-like crystals suitable for X-ray diffraction are obtained by recrystallization from a dichloromethane solution.[1][3]
2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data for this compound was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1]
3. Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][2]
NMR Spectroscopy
1. Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 600 MHz for ¹H). Use standard pulse sequences.
3. Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (GC-MS)
1. Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or ethyl acetate.
2. GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the components of the sample.
3. MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire mass spectra using a suitable ionization technique, such as electron ionization (EI).
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives, comparing the crystallographic and spectroscopic approaches.
Caption: Workflow comparing X-ray crystallography with spectroscopic methods for structural validation.
Caption: Decision tree for selecting a structural validation method.
References
Unlocking Molecular Architectures: A Comparative Guide to 2D NMR Analysis of 1,4-Dimethylpiperazine-2,3-dione Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the characterization of 1,4-dimethylpiperazine-2,3-dione analogs, a class of compounds with significant potential in medicinal chemistry. We present supporting experimental data from closely related analogs, detailed methodologies, and a comparative overview of alternative analytical techniques.
The piperazine-2,3-dione core is a prevalent scaffold in a variety of biologically active molecules. The determination of the precise connectivity and stereochemistry of its analogs is crucial for understanding their structure-activity relationships. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous assignment of proton and carbon signals, providing a detailed map of the molecular structure.
Performance Comparison of 2D NMR Techniques
The synergistic use of COSY, HSQC, and HMBC experiments provides a comprehensive understanding of the molecular framework of this compound analogs. While specific chemical shifts and coupling constants will vary with substitution, the correlation patterns remain fundamental to structure determination.
For a representative N-substituted piperazine-2,5-dione analog, 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, the following NMR data was obtained in Chloroform-d (CDCl₃)[1]. This data serves as a valuable reference for understanding the expected spectral characteristics of the target this compound analogs.
Table 1: ¹H and ¹³C NMR Data for 1-(4-Methylbenzoyl)-4-phenylpiperazine-2,5-dione in CDCl₃ [1]
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 2,5-C=O | - | 171.17, 166.94 | H-3/6 to C=O |
| 3,6-CH₂ | 4.58 (s, 2H), 4.49 (s, 2H) | 54.06, 48.53 | H-3/6 to C=O, C-phenyl |
| N-Phenyl-C1' | - | 139.37 | H-2'/6' to C1' |
| N-Phenyl-C2'/6' | 7.31-7.37 (m, 3H) | 124.83 | H-3'/5' to C1' |
| N-Phenyl-C3'/5' | 7.46 (t, J = 8.0 Hz, 2H) | 129.56 | H-2'/6', H-4' to C3'/5' |
| N-Phenyl-C4' | 7.31-7.37 (m, 3H) | 127.63 | H-3'/5' to C1' |
| CO-Ph-C1'' | - | 131.18 | H-2''/6'' to C1'' |
| CO-Ph-C2''/6'' | 7.60 (d, J = 8.2 Hz, 2H) | 129.25 | H-3''/5'', H-CH₃ to C1'' |
| CO-Ph-C3''/5'' | 7.25 (d, J = 8.0 Hz, 2H) | 129.20 | H-2''/6'', H-CH₃ to C3''/5'' |
| CO-Ph-C4'' | - | 144.07 | H-3''/5'' to C4'' |
| CO-Ph-CH₃ | 2.41 (s, 3H) | 21.86 | H-3''/5'' to C-CH₃ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate 2D NMR analysis.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound analog in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR.
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to verify sample purity and concentration.
-
COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically sufficient. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC: A gradient-enhanced HSQC experiment with sensitivity improvement is recommended. The spectral widths should cover the full proton and carbon chemical shift ranges. Typically, 2048 data points are acquired in F2 and 256 increments in F1.
-
HMBC: A gradient-enhanced HMBC experiment is used to probe long-range correlations. The experiment should be optimized for a long-range coupling constant (ⁿJCH) of approximately 8 Hz. The acquisition parameters are similar to the HSQC experiment.
Visualization of 2D NMR Analysis Workflow and Key Correlations
To illustrate the logic of 2D NMR-based structure elucidation, the following diagrams are provided in DOT language.
References
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Dimethylpiperazine-2,3-dione
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel chemical entities is a cornerstone of structural elucidation and metabolic profiling. This guide provides a detailed analysis of the mass spectrometry fragmentation of 1,4-Dimethylpiperazine-2,3-dione, comparing its behavior to analogous cyclic diamides and offering a comprehensive experimental protocol for replication and further investigation.
The analysis of this compound (C₆H₁₀N₂O₂)[1][2], a cyclic diamide, through mass spectrometry reveals a characteristic fragmentation pathway influenced by the presence of two amide bonds within a six-membered ring and N-methyl substitutions. While direct experimental data for this specific compound is not extensively published, a robust understanding of its fragmentation can be extrapolated from the well-documented behavior of similar piperazine derivatives and diketopiperazines under mass spectrometric conditions.
Comparative Fragmentation Analysis
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving cleavages of the piperazine ring and losses of small neutral molecules. The initial ionization, typically through electron impact (EI) or electrospray ionization (ESI), will generate a molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺), respectively.
In comparison to other cyclic diamides, such as the isomeric 1,4-Dimethylpiperazine-2,5-dione, the fragmentation is expected to show both similarities and distinct differences due to the vicinal arrangement of the carbonyl groups in the 2,3-dione isomer. The fragmentation of amides, in general, often involves cleavage of the amide bond (N-CO)[3]. For cyclic structures like diketopiperazines, a common fragmentation process is the loss of CO from the protonated molecule[4][5].
Below is a summary of the expected major fragment ions for this compound compared to a generic 2,5-diketopiperazine.
| Fragment Ion (m/z) | Proposed Structure/Loss for this compound | Comparison with Generic 2,5-Diketopiperazines |
| 142 | Molecular Ion ([C₆H₁₀N₂O₂]⁺˙) | The molecular ion is typically observed, though its intensity can vary. |
| 114 | [M - CO]⁺˙ | Loss of a carbonyl group is a common fragmentation pathway for diketopiperazines[4]. |
| 86 | [M - 2CO]⁺˙ or [C₄H₁₀N₂]⁺˙ | Sequential loss of the second carbonyl group or a more complex rearrangement. |
| 71 | [C₃H₅NO]⁺˙ | Cleavage of the C-C bond between the carbonyls followed by ring opening. |
| 57 | [C₃H₅N]⁺˙ or [CH₃NCO]⁺ | Fragmentation of the piperazine ring. |
| 42 | [C₂H₄N]⁺ | A common fragment in N-methylated compounds. |
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the logical relationship of the proposed fragmentation cascade for this compound, starting from the molecular ion.
References
- 1. This compound | 59417-06-0 [chemnet.com]
- 2. This compound | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Docking Performance of Piperazine-Containing Heterocycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies performed on various piperazine-containing heterocyclic derivatives. While direct comparative studies on 1,4-Dimethylpiperazine-2,3-dione derivatives are limited in recent literature, this document draws parallels from research on structurally related compounds, offering insights into their potential as therapeutic agents. The data presented here is collated from recent studies, highlighting different protein targets and the predicted binding affinities of these compounds.
Comparative Docking Performance
The following table summarizes the quantitative data from in silico docking studies of different piperazine-containing derivatives against various protein targets. This allows for a direct comparison of their predicted binding efficiencies.
| Compound Class | Derivative Example | Protein Target | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Phenylpiperazine derivatives of 1,2-benzothiazine | BS230 | Topoisomerase IIα | -66.6 kJ/mol (converted to approx. -15.9 kcal/mol) | Aspartate residues | [1] |
| Pyrrolo[3,4-c]pyrrole-dione derivatives | Compound 3e | Cyclooxygenase-1 (COX-1) | Not explicitly stated, but visual analysis provided | Interacts in a similar manner to meloxicam | [2] |
| Thiazole-linked heterocycles | Compound 13b | Rho6 Protein | -9.2 | Asp132, Lys15 | [3] |
| Piperazine-2,5-dione derivatives | Compound 9r | Not explicitly docked, but evaluated for antioxidative activity | Not Applicable | Not Applicable | [4] |
Experimental Protocols: Molecular Docking
The methodologies employed in the cited studies, while targeting different proteins, follow a generally conserved workflow for in silico molecular docking.
General Protocol:
A common approach involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then prepared by adding polar hydrogens and assigning charges. The 2D structures of the ligand derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields.
-
Grid Generation: A binding site on the target protein is defined, often based on the location of a known inhibitor or an active site prediction server. A grid box is generated around this defined active site to encompass the potential binding pocket for the ligands.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock or PyRx.[3][5] The software explores various conformations and orientations of the ligand within the defined binding site and calculates the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). The pose with the most favorable (lowest) binding energy is generally considered the most likely binding mode.
-
Analysis of Interactions: The resulting docked complexes are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.
For instance, in the study of thiazole-linked heterocycles, the docking was carried out using the PyRx 8.0 tool.[3] The X-ray crystal structure of the Rho6 protein was obtained from the RCSB Protein Data Bank, and the 2D chemical structures of the compounds were converted to SDF format using Open Babel.[3]
Visualizing a General In Silico Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study, from the initial preparation of the biological target and small molecule to the final analysis of their interaction.
Caption: A generalized workflow for in silico molecular docking studies.
Hypothetical Signaling Pathway Targeted by Piperazine Derivatives
Based on the protein targets identified in the literature for various piperazine derivatives, such as Topoisomerase IIα and Cyclooxygenases (COX), a hypothetical signaling pathway that could be modulated by these compounds is the cell proliferation and inflammation pathway.
Caption: Hypothetical signaling pathway targeted by piperazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
comparative analysis of 1,4-Dimethylpiperazine-2,3-dione synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis method for 1,4-Dimethylpiperazine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. The focus is on providing detailed experimental protocols, quantitative data, and a clear comparison to facilitate informed decisions in a research and development setting.
Introduction
This compound is a disubstituted piperazinedione, a class of compounds that are scaffolds in various biologically active molecules. The precise positioning of the carbonyl and methyl groups on the piperazine ring can significantly influence the molecule's pharmacological properties. Consequently, efficient and well-characterized synthetic routes are crucial for its accessibility in drug discovery and development programs. This guide focuses on the most prominently cited method for its synthesis: the cyclocondensation of N,N'-dimethylethylenediamine with diethyl oxalate. While other potential routes exist in principle, this method is the most consistently referenced in the scientific literature.
Method 1: Cyclocondensation of N,N'-Dimethylethylenediamine and Diethyl Oxalate
This is the most direct and widely recognized method for the synthesis of this compound. The reaction involves the formation of two amide bonds in a cyclization reaction between a diamine and a diester.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
N,N'-Dimethylethylenediamine (99%)
-
Diethyl oxalate (99%)
-
Ethanol (anhydrous)
-
Sodium ethoxide (or other suitable base)
Procedure:
-
To a solution of diethyl oxalate (1.05 equivalents) in anhydrous ethanol, a catalytic amount of sodium ethoxide is added.
-
A solution of N,N'-dimethylethylenediamine (1.00 equivalent) in anhydrous ethanol is then added dropwise to the reaction mixture at a controlled temperature, typically between 40-60°C.
-
The reaction mixture is stirred for a period of 1 to 4 hours, during which the product precipitates.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
After completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as dichloromethane, to obtain colorless plates.[1]
Data Presentation
| Parameter | Method 1: Cyclocondensation |
| Starting Materials | N,N'-Dimethylethylenediamine, Diethyl Oxalate |
| Solvent | Ethanol |
| Catalyst | Sodium ethoxide |
| Reaction Temperature | 40-60°C |
| Reaction Time | 1-4 hours |
| Yield | Reported to be high, though specific quantitative data is not consistently available in public literature. |
| Purity | High, especially after recrystallization. |
| Work-up | Simple filtration and washing. |
| Scale-up Potential | Good, due to the straightforward procedure and availability of starting materials. |
Comparative Analysis
Currently, the scientific literature does not provide sufficient detail on alternative, well-established methods for the synthesis of this compound to allow for a direct, data-driven comparative analysis. The cyclocondensation method stands out as the primary and most referenced route.
Potential alternative strategies, by analogy to the synthesis of other piperazinediones, could include:
-
Stepwise Amide Bond Formation: This would involve the reaction of N,N'-dimethylethylenediamine with an activated oxalic acid derivative (e.g., oxalyl chloride) in a stepwise manner, followed by an intramolecular cyclization. This approach might offer more control but would likely involve more steps and potentially harsher reagents.
-
From α-Amino Acids: While common for the synthesis of 2,5-piperazinediones, adapting this to a 2,3-dione structure would be a non-trivial synthetic challenge.
Without detailed experimental data for these alternatives, a quantitative comparison of yield, purity, cost, and safety is not feasible at this time. The cyclocondensation method remains the most practical and documented approach.
Logical Workflow for Synthesis Method Selection
The following diagram illustrates the decision-making process for selecting a synthesis method for this compound based on the current state of knowledge.
Caption: Decision workflow for synthesis method selection.
Conclusion
The synthesis of this compound is most effectively and directly achieved through the cyclocondensation of N,N'-dimethylethylenediamine with diethyl oxalate. This method is characterized by its simplicity, use of readily available starting materials, and straightforward work-up. While the exploration of alternative synthetic routes is a valid area for future research, the current body of literature strongly supports the cyclocondensation approach as the method of choice for obtaining this target compound for research and development purposes. Researchers are advised to optimize the reported conditions to suit their specific scale and purity requirements.
References
Comparative Bioassay Protocols for 1,4-Dimethylpiperazine-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating the Biological Activity of 1,4-Dimethylpiperazine-2,3-dione Derivatives
This guide provides a comparative overview of bioassay protocols relevant to the evaluation of this compound derivatives. While specific experimental data for this compound is limited in publicly available literature, this document outlines standardized methods for assessing potential anticancer, antioxidant, and antimicrobial activities, drawing comparisons with closely related piperazine-dione analogs where data exists.
Anticancer Activity Evaluation
Piperazine derivatives are a significant class of compounds investigated for their anticancer properties. The following assays are fundamental in determining the cytotoxic and mechanistic activities of this compound derivatives.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting cancer cell growth. Lower IC₅₀ values indicate greater potency. The following table presents data for related piperazine-2,5-dione derivatives as a reference for comparison.
| Compound/Drug | Cell Line | IC₅₀ (µM) | Reference |
| Piperazine-2,5-dione Derivative 11 | A549 (Lung Carcinoma) | 1.2 | [1] |
| HeLa (Cervical Cancer) | 0.7 | [1] | |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [1] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | [1] |
| Doxorubicin (Standard of Care) | Varies | Typically low µM range |
Experimental Protocols
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control. Include a positive control such as Doxorubicin.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, detecting FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to prevent staining of RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
-
Signaling Pathway and Experimental Workflow
Antioxidant Activity Evaluation
Certain piperazine-2,5-dione derivatives have demonstrated protective effects against oxidative stress, potentially through the activation of the Nrf2 signaling pathway.
Comparative Antioxidant Activity Data
The protective effect of antioxidant compounds can be quantified by measuring the percentage of viable cells after exposure to an oxidative stressor.
| Compound | Cell Line | Oxidative Stressor | Cell Viability (%) at 20 µM | Reference |
| Piperazine-2,5-dione Derivative 9r | SH-SY5Y (Neuroblastoma) | H₂O₂ | ~80% | [2] |
| Quercetin (Positive Control) | SH-SY5Y | H₂O₂ | Varies | [2] |
Experimental Protocol
This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) within cells.
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of the test compound is measured by its ability to reduce the fluorescence intensity.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to reach confluence.
-
Wash the cells with PBS and incubate them with DCFH-DA.
-
Remove the DCFH-DA solution and treat the cells with the this compound derivative at various concentrations, alongside a positive control (e.g., Quercetin).
-
Induce oxidative stress by adding a ROS generator (e.g., H₂O₂ or AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.
-
Calculate the percentage of ROS inhibition compared to the control.
-
Signaling Pathway
Antimicrobial Activity Evaluation
Piperazine derivatives have been explored for their potential as antimicrobial agents. The following protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.
Comparative Antimicrobial Activity Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperazine Derivatives | Staphylococcus aureus | Varies | [3][4] |
| Escherichia coli | Varies | [3][4] | |
| Gentamicin (Standard) | S. aureus, E. coli | Low µg/mL | [5] |
| Piperazine Derivatives | Candida albicans | Varies | [3][4] |
| Ketoconazole (Standard) | C. albicans | Low µg/mL | [5] |
Experimental Protocol
This method determines the MIC in a liquid culture medium.
-
Principle: A standardized suspension of a microorganism is incubated with serial dilutions of the test compound in a multi-well plate. The MIC is determined as the lowest concentration that inhibits visible growth.
-
Procedure:
-
Prepare serial dilutions of the this compound derivative in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Include a positive control (microorganism with no compound) and a negative control (broth only). Also, include a standard antibiotic or antifungal agent as a reference.
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity, which indicates microbial growth. The lowest concentration without visible growth is the MIC.
-
References
- 1. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Enantioselective Synthesis and Analysis of Chiral Piperazine Derivatives
For researchers, scientists, and drug development professionals, the stereocontrolled synthesis and analysis of chiral piperazine derivatives are critical for the development of novel therapeutics. This guide provides an objective comparison of modern enantioselective synthetic strategies and analytical techniques for chiral piperazine derivatives, with a focus on piperazin-2-ones as a representative scaffold due to the limited availability of data on 1,4-dimethylpiperazine-2,3-dione derivatives.
The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals. The introduction of chirality to this scaffold significantly expands the accessible chemical space and can lead to improved pharmacological properties. This guide presents a comparative overview of catalytic asymmetric methods for the synthesis of chiral piperazin-2-ones and the chromatographic techniques for their enantiomeric analysis, supported by experimental data from the literature.
Enantioselective Synthesis of Chiral Piperazin-2-ones: A Comparative Overview
The development of catalytic asymmetric methods for the synthesis of chiral piperazin-2-ones has been an area of significant research interest. Two prominent strategies that have emerged are palladium-catalyzed asymmetric allylic alkylation and palladium-catalyzed asymmetric hydrogenation.
Comparison of Catalytic Asymmetric Methods
| Catalytic Method | Catalyst/Ligand System | Substrate Scope | Enantiomeric Excess (ee) | Yield | Key Advantages |
| Pd-Catalyzed Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Differentially N-protected piperazin-2-one enolates | Up to 97% | Good to excellent | Broad substrate scope, allows for the synthesis of α-tertiary piperazin-2-ones.[1][2][3] |
| Pd-Catalyzed Asymmetric Hydrogenation | Pd(TFA)₂ / (S,S)-f-spiroPhos | Pyrazin-2-ols | Up to 90% | Not specified | Direct access to chiral disubstituted piperazin-2-ones.[4][5] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones: [1][2][3]
A solution of the N-protected piperazin-2-one precursor in a suitable solvent (e.g., toluene) is treated with a base (e.g., LHMDS) at low temperature to generate the corresponding enolate. In a separate flask, the palladium precursor [Pd₂(pmdba)₃] and the chiral phosphine-oxazoline (PHOX) ligand are combined in the same solvent. The solution of the enolate is then added to the catalyst mixture, followed by the addition of an allylic electrophile. The reaction is stirred at a specified temperature until completion. The product is then purified by column chromatography.
General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: [4][5]
A solution of the pyrazin-2-ol substrate in a suitable solvent (e.g., dichloromethane) is placed in a high-pressure reactor. The palladium catalyst, typically a complex of a palladium salt with a chiral bisphosphine ligand, is added. The reactor is then charged with hydrogen gas to a specified pressure. The reaction is stirred at a defined temperature for a set period. After the reaction is complete, the solvent is removed, and the product is purified by chromatography.
Workflow for Enantioselective Synthesis
Caption: General workflow for the enantioselective synthesis of chiral piperazin-2-ones.
Chiral Analysis of Piperazine Derivatives
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the enantiomeric separation and analysis of chiral piperazine derivatives and related cyclic amides.[6][7][8] The choice of the CSP is crucial for achieving baseline separation. Polysaccharide-based and cyclodextrin-based CSPs are widely used for this purpose.[9][10]
Comparison of Chiral Stationary Phases for Amide Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle | Typical Mobile Phases | Key Advantages |
| Polysaccharide-based | Chiralpak® (AD-H, AS-H, IC), Chiralcel® (OD-H, OJ-H) | Hydrogen bonding, π-π interactions, steric interactions, and dipole-dipole interactions.[6] | Normal phase (Hexane/Isopropanol), Reversed-phase (Acetonitrile/Water) | Broad applicability for a wide range of chiral compounds, including amides.[11] |
| Cyclodextrin-based | Cyclobond™ | Inclusion complexation within the chiral cavity of the cyclodextrin.[8][10] | Reversed-phase (Acetonitrile/Water, Methanol/Water) | Excellent for separating enantiomers with aromatic rings that can fit into the cyclodextrin cavity.[9] |
Note: The performance of a particular CSP is highly dependent on the specific analyte and the chromatographic conditions. Method development and screening of different CSPs are often necessary.
Experimental Protocols
General Procedure for Chiral HPLC Analysis:
A solution of the racemic or enantioenriched piperazine derivative is prepared in a suitable solvent. The analysis is performed on an HPLC system equipped with a chiral column. The mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or a mixture of water and an organic solvent (e.g., acetonitrile or methanol) for reversed-phase chromatography, is pumped through the column at a constant flow rate. The sample is injected, and the separated enantiomers are detected using a UV detector at an appropriate wavelength. The retention times of the two enantiomers are used to determine the enantiomeric excess of the sample.
Workflow for Chiral Analysis
Caption: Standard workflow for the chiral analysis of piperazine derivatives using HPLC.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. eijppr.com [eijppr.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Comparative Cross-Reactivity Analysis of Piperazine-2,3-dione Based Compounds and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The piperazine-2,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown promise in a wide range of therapeutic areas, from oncology to neurodegenerative diseases. However, the inherent bioactivity of this scaffold also presents a challenge in terms of target selectivity and potential for off-target effects, collectively known as cross-reactivity. Understanding and mitigating cross-reactivity is a critical aspect of drug development to ensure both efficacy and safety.
This guide provides a comparative analysis of the cross-reactivity profiles of compounds featuring a piperazine-dione or a related piperazine moiety, with a particular focus on the well-characterized KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). These compounds are compared against other kinase inhibitors with different structural scaffolds to highlight the importance of selectivity profiling in drug discovery.
Data Presentation: Comparative Selectivity Profiles
The following tables summarize the quantitative cross-reactivity data for selected piperazine-containing compounds and other kinase inhibitors against a panel of kinases. The data, primarily from high-throughput screening assays like KINOMEscan®, is presented as the percentage of control (% Control) at a specific concentration, where a lower value indicates stronger binding and potential for interaction.
Table 1: Kinase Selectivity Profile of Sotorasib (AMG 510)
| Kinase Target | % Control @ 1 µM | Primary Cellular Process |
| KRAS G12C (intended target) | < 1 | Signal transduction, cell proliferation |
| EGFR | > 50 | Cell growth, proliferation, differentiation |
| HER2 (ERBB2) | > 50 | Signal transduction, cell growth |
| MET | > 50 | Cell migration, proliferation, survival |
| ABL1 | > 50 | Cell cycle regulation, DNA damage response |
| SRC | > 50 | Cell growth, differentiation, migration |
| Data compiled from publicly available kinase profiling studies. |
Table 2: Kinase Selectivity Profile of Adagrasib (MRTX849)
| Kinase Target | % Control @ 1 µM | Primary Cellular Process |
| KRAS G12C (intended target) | < 1 | Signal transduction, cell proliferation |
| MAP2K1 (MEK1) | > 50 | MAPK signaling pathway |
| MAPK1 (ERK2) | > 50 | MAPK signaling pathway |
| PIK3CA | > 50 | Cell growth, survival, proliferation |
| AKT1 | > 50 | Cell survival, proliferation |
| MTOR | > 50 | Cell growth, proliferation, metabolism |
| Data compiled from publicly available kinase profiling studies. |
Table 3: Kinase Selectivity Profile of a Non-Piperazine Comparator (Gefitinib)
| Kinase Target | % Control @ 1 µM | Primary Cellular Process |
| EGFR (intended target) | < 1 | Cell growth, proliferation, differentiation |
| HER2 (ERBB2) | 1-10 | Signal transduction, cell growth |
| SRC | 10-50 | Cell growth, differentiation, migration |
| ABL1 | > 50 | Cell cycle regulation, DNA damage response |
| Data compiled from publicly available kinase profiling studies. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are protocols for key experiments commonly used to assess compound selectivity.
In Vitro Kinase Profiling (e.g., KINOMEscan®)
Objective: To determine the binding affinity of a test compound against a large panel of kinases.
Principle: This is a competitive binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates binding.
Methodology:
-
Kinase Panel: A comprehensive panel of purified, recombinant kinases is utilized.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The kinase, immobilized ligand, and the test compound at various concentrations are incubated together.
-
Quantification: The amount of kinase bound to the solid support is measured, often using quantitative PCR (qPCR) for a DNA tag fused to the kinase or through immuno-detection methods.
-
Data Analysis: The results are typically expressed as the percentage of the control (no test compound) or as a dissociation constant (Kd) to quantify the binding affinity.
Cellular Thermal Shift Assay (CETSA®)
Objective: To assess target engagement of a compound in a cellular environment.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the extent of this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or vehicle control.
-
Heating: The cells or cell lysates are heated to a range of temperatures.
-
Protein Extraction: Soluble proteins are separated from aggregated proteins.
-
Target Quantification: The amount of the target protein in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
MTT Assay for Cytotoxicity
Objective: To assess the general cytotoxicity of a compound on different cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of cross-reactivity, the following diagrams, generated using Graphviz, illustrate a key signaling pathway often modulated by piperazine-containing kinase inhibitors and a typical experimental workflow for assessing off-target effects.
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: A typical workflow for identifying and mitigating off-target effects of a novel compound.
Safety Operating Guide
Proper Disposal of 1,4-Dimethylpiperazine-2,3-dione: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
This document provides essential guidance on the proper disposal procedures for 1,4-Dimethylpiperazine-2,3-dione (CAS No. 59417-06-0), tailored for researchers, scientists, and professionals in drug development. Due to its classification as a hazardous substance, strict adherence to safety protocols and waste management regulations is imperative to ensure personnel safety and environmental protection.
Summary of Chemical Safety Data
Below is a summary of the known properties and hazard information for this compound. This data is critical for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| Appearance | Solid |
| GHS Hazard Statements | H317: May cause an allergic skin reactionH319: Causes serious eye irritation |
| GHS Precautionary Statements | P261, P264, P272, P280, P302+P352, P305+P351+P338, P321, P333+P313, P337+P313, P362+P364, P501 |
Experimental Protocols: Disposal Methodology
The recommended disposal procedure for this compound is based on its hazardous characteristics and general principles of laboratory chemical waste management. The primary GHS precautionary statement for disposal is P501, which mandates that the contents and container be disposed of at an approved waste disposal plant.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Characterize the waste stream containing this compound.
-
Based on its GHS classification, it should be treated as a hazardous chemical waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[2]
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect against eye contact.
-
A lab coat.
-
-
-
Waste Segregation and Storage:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage container must be chemically resistant, in good condition, and kept tightly sealed to prevent leaks or spills.
-
-
Container Labeling:
-
Clearly label the waste container with:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").
-
The accumulation start date.
-
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.
-
Ventilate the area and clean the spill site thoroughly.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
